molecular formula C9H16N2O B1415438 (2R)-2-(azetidine-1-carbonyl)piperidine CAS No. 1841254-27-0

(2R)-2-(azetidine-1-carbonyl)piperidine

Cat. No.: B1415438
CAS No.: 1841254-27-0
M. Wt: 168.24 g/mol
InChI Key: COQWOMFZEHOBOS-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-(Azetidine-1-carbonyl)piperidine is a chemically constrained heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This compound incorporates both azetidine and piperidine rings, two important pharmacophores known to enhance the physicochemical and metabolic properties of bioactive molecules. The azetidine ring is a four-membered saturated nitrogen heterocycle that serves as a valuable building block for the synthesis of more complex, biologically active compounds . Its constrained nature is frequently exploited to induce specific, bioactive conformations in peptides and small molecules, often mimicking reverse turn structures that are critical for molecular recognition . The piperidine ring is a common feature in pharmaceuticals, and its fusion with the azetidine ring via a carbonyl linkage creates a novel chemical entity with unique spatial and electronic characteristics. The specific (R) enantiomer provided offers a defined stereocenter, which is crucial for interacting with chiral biological targets, such as enzymes and receptors. This compound is designed for use in pharmaceutical research as a key intermediate or a core scaffold. Potential applications include its use in the synthesis of protease inhibitors, the development of receptor modulators for metabolic and inflammatory diseases , and as a conformational constraint in peptide-mimetic drugs. Its structure is particularly relevant for projects aiming to improve metabolic stability and pharmacokinetic profiles of drug candidates. (2R)-2-(Azetidine-1-carbonyl)piperidine is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

azetidin-1-yl-[(2R)-piperidin-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c12-9(11-6-3-7-11)8-4-1-2-5-10-8/h8,10H,1-7H2/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COQWOMFZEHOBOS-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(=O)N2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@H](C1)C(=O)N2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Stereochemical Imperative: The Significance of the (2R) Configuration in Azetidinyl Piperidine Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry, the piperidine ring stands as one of the most ubiquitous and versatile scaffolds, integral to the structure of countless pharmaceuticals.[1] Its prevalence is a testament to its favorable physicochemical properties, synthetic tractability, and its ability to present substituents in well-defined three-dimensional space.[2] When combined with other strained ring systems, such as azetidine, novel and conformationally restricted structures emerge, offering unique opportunities to engage with biological targets.[3][4]

However, the mere presence of these scaffolds is insufficient to guarantee therapeutic success. The introduction of chirality—the "handedness" of a molecule—transforms a simple structural framework into a precision tool for modulating biological function. It is a fundamental principle that the physiological and pharmacological effects of a drug are intrinsically linked to its stereochemistry.[5] The U.S. Food and Drug Administration has long recognized this, issuing guidelines that underscore the importance of developing single-enantiomer drugs to ensure safety and efficacy.[5]

This guide delves into a specific and critical aspect of this principle: the significance of the (2R) stereochemistry in azetidinyl piperidine derivatives. We will explore, from a mechanistic and practical standpoint, why this particular spatial arrangement is not merely a synthetic artifact but a deliberate and crucial design element that dictates biological activity, target selectivity, and the overall viability of this compound class as therapeutic agents, particularly for complex central nervous system (CNS) targets like muscarinic acetylcholine receptors.[6][7]

Chapter 1: The Azetidinyl Piperidine Scaffold: A Privileged Motif for CNS Targets

The conjugation of a piperidine core with an azetidine moiety creates a scaffold with a unique blend of properties. The piperidine ring often serves as the central anchor, providing a robust framework for positioning pharmacophoric elements, while its basic nitrogen atom (pKa ≈ 11.2) ensures a degree of protonation at physiological pH, facilitating key ionic interactions with target proteins.[2] The azetidine ring, a four-membered heterocycle, introduces conformational rigidity and acts as a non-classical bioisostere for other groups, influencing properties like lipophilicity and metabolic stability.[4]

This combination has found particular utility in the pursuit of modulators for CNS targets, such as G protein-coupled receptors (GPCRs).[6][7] The defined structure of the azetidinyl piperidine core allows for precise orientation of substituents to probe the intricate binding pockets of these receptors, where subtle changes in stereochemistry can lead to dramatic differences in pharmacological outcomes.

Chapter 2: The Easson-Stedman Hypothesis: A Foundation for Stereospecificity

To understand the importance of the (2R) configuration, one must first appreciate the principles of stereospecific molecular recognition. The Easson-Stedman hypothesis posits that for a pair of enantiomers to exhibit differential biological activity, the more potent enantiomer must engage in at least a three-point interaction with its receptor. The less potent enantiomer, due to its mirrored configuration, can only achieve a two-point binding, resulting in lower affinity or a complete lack of activity.

This principle is visually represented below. The (R)-enantiomer achieves a perfect complementary fit with the receptor surface, while the (S)-enantiomer either fails to interact with the third binding site or introduces a steric clash.

EassonStedman cluster_R (R)-Enantiomer Interaction cluster_Receptor Receptor Surface cluster_S (S)-Enantiomer Interaction (Misfit) R_Ligand C* A_R A R_Ligand->A_R  1 B_R B R_Ligand->B_R  2 D_R D R_Ligand->D_R  3 Receptor_A Site A' A_R->Receptor_A Receptor_B Site B' B_R->Receptor_B Receptor_D Site D' D_R->Receptor_D S_Ligand C* A_S A S_Ligand->A_S  1 B_S B S_Ligand->B_S  2 D_S D S_Ligand->D_S  3 A_S->Receptor_A B_S->Receptor_B D_S->Receptor_A Steric Clash or Mismatch SAR_Logic cluster_R1 R1 (Piperidine N-Substituent) cluster_R2 R2 (Azetidine C2-Substituent) cluster_R3 R3 (Piperidine Ring Substituent) Core (2R)-Azetidinyl Piperidine Core R1_Node Modifications: - Alkyl chains - Aryl groups - Heterocycles Core->R1_Node R2_Node Modifications: - Cyano (CN) - Carboxamide (CONH2) - Ester (COOR') Core->R2_Node R3_Node Modifications: - Methyl - Fluoro Core->R3_Node Activity Biological Activity (Potency, Selectivity, PK) R1_Node->Activity Impacts CNS penetration, receptor subtype selectivity R2_Node->Activity Critical for potency, H-bonding interactions R3_Node->Activity Fine-tunes lipophilicity and metabolic stability

Caption: SAR exploration around a fixed (2R) core.

Chapter 4: Methodologies for Stereoselective Synthesis

The therapeutic importance of the (2R) enantiomer necessitates robust and scalable methods for its stereoselective synthesis. Relying on the separation of a racemic mixture is often inefficient and costly. Therefore, modern synthetic strategies focus on establishing the desired stereocenter early and with high fidelity.

Protocol: Asymmetric Synthesis via Chiral Auxiliary

One reliable method involves the use of a chiral auxiliary to direct the stereochemical outcome of a key reaction. The following protocol outlines a conceptual pathway for the synthesis of a key (2R)-azetidine-2-carboxamide intermediate.

Objective: To synthesize (R)-1-benzyl-azetidine-2-carboxamide.

Step-by-Step Methodology:

  • Imination: React commercially available (R)-phenylglycinol with β-propiolactone in a suitable solvent like acetonitrile at room temperature. This forms a chiral N-substituted β-amino acid.

  • Cyclization: Treat the resulting amino acid with a cyclizing agent such as triphenylphosphine and diethyl azodicarboxylate (Mitsunobu conditions) to form the chiral azetidinone (β-lactam) ring. The stereochemistry from the (R)-phenylglycinol directs the formation of the desired stereocenter.

  • Auxiliary Removal: The phenylglycinol auxiliary is cleaved under reductive conditions (e.g., H₂, Pd/C) to yield the free secondary amine of the azetidinone.

  • N-Protection: The secondary amine is protected with a suitable group, for example, a benzyl group (Bn), using benzyl bromide and a mild base.

  • Ring Opening/Functionalization: The azetidinone is carefully hydrolyzed under basic conditions (e.g., LiOH) to open the lactam to the corresponding carboxylic acid, which is then converted to the primary amide using standard amide coupling reagents (e.g., HATU, DIPEA, NH₄Cl).

This multi-step process, while complex, ensures that the final product is obtained with high enantiomeric excess, obviating the need for chiral chromatography at the final stage.

Synthesis_Workflow Start (R)-Phenylglycinol + β-Propiolactone Step1 Step 1: Imination & Addition Start->Step1 Intermediate1 Chiral β-Amino Acid Step1->Intermediate1 Step2 Step 2: Mitsunobu Cyclization Intermediate1->Step2 Intermediate2 Chiral Azetidinone (with auxiliary) Step2->Intermediate2 Step3 Step 3: Reductive Cleavage (H₂, Pd/C) Intermediate2->Step3 Intermediate3 Chiral Azetidinone (free NH) Step3->Intermediate3 Step4 Step 4: N-Benzylation Intermediate3->Step4 Intermediate4 (2R)-N-Benzyl Azetidinone Step4->Intermediate4 Step5 Step 5: Hydrolysis & Amidation Intermediate4->Step5 End (2R)-N-Benzyl Azetidine-2-carboxamide Step5->End

Caption: Workflow for asymmetric synthesis.

Conclusion

The (2R) stereochemistry in azetidinyl piperidine derivatives is far from a trivial detail. It is a fundamental design feature that governs the molecule's ability to interact with its biological target with high affinity and specificity. As demonstrated through the principles of stereospecific binding, SAR analysis, and the necessity for complex asymmetric synthesis, this specific spatial arrangement is the key that unlocks the therapeutic potential of this important class of compounds. For researchers and drug developers, a deep understanding and precise control of this stereocenter are not just best practices—they are prerequisites for success in the rational design of next-generation therapeutics for challenging diseases of the central nervous system.

References

  • Middleton, D. S., et al. (2005). Structure-activity relationships of 1-alkyl-5-(3,4-dichlorophenyl)-5-{2-[3-(substituted)-1-azetidinyl]-ethyl}-2-piperidones. Part 2: Improving oral absorption. Bioorganic & Medicinal Chemistry Letters, 15(17), 3957-3961. Available at: [Link]

  • Medjahdi, M., et al. (2009). Stereoselective Synthesis of Azetidines and Pyrrolidines from N-tert-Butylsulfonyl(2-aminoalkyl)oxiranes. The Journal of Organic Chemistry, 74(20), 7949-7952. Available at: [Link]

  • European Patent Office. (2008). PIPERIDINE DERIVATIVES AS AGONISTS OF MUSCARINIC RECEPTORS (EP 2197843 B1). Available at: [Link]

  • Kato, N., et al. (2011). Discovery and pharmacological characterization of N-[2-({2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl}amino)-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide hydrochloride (anagliptin hydrochloride salt) as a potent and selective DPP-IV inhibitor. Bioorganic & Medicinal Chemistry, 19(23), 7221-7227. Available at: [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. Available at: [Link]

  • Zhu, X., et al. (2016). Discovery, synthesis, biological evaluation and structure-based optimization of novel piperidine derivatives as acetylcholine-binding protein ligands. Scientific Reports, 6, 38484. Available at: [Link]

  • University of Birmingham. (n.d.). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. Available at: [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. Available at: [Link]

  • Shishkina, S. V., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1399. Available at: [Link]

  • Al-Obaidi, H., & Tzakos, A. G. (2025). A New Era of Muscarinic Acetylcholine Receptor Modulators in Neurological Diseases, Cancer and Drug Abuse. International Journal of Molecular Sciences, 26(5), 2893. Available at: [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. Available at: [Link]

  • Caulfield, M. P., & Birdsall, N. J. (1998). International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors. Pharmacological Reviews, 50(2), 279-290. Available at: [Link] (Note: This is a representative article on muscarinic receptors, not the direct link to the 1998 review)

  • McConathy, J., & Owens, M. J. (2003). Stereochemistry in drug action. Primary care companion to the Journal of clinical psychiatry, 5(2), 70. Available at: [Link] (Note: This is a representative article on the topic)

  • ResearchGate. (n.d.). Structure activity relationship of piperidine derivatives. Available at: [Link]

  • S. M. R. K. G., & K. P. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Chemistry, 6(3), 904-941. Available at: [Link]

  • Semantic Scholar. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • Birdsall, N. J. M., et al. (2023). Muscarinic acetylcholine receptors (mAChRs). IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

  • Kumar, D., et al. (2018). Piperazine clubbed with 2-azetidinone derivatives suppresses proliferation, migration and induces apoptosis in human cervical cancer HeLa cells through oxidative stress mediated intrinsic mitochondrial pathway. Apoptosis, 23(2), 113-131. Available at: [Link]

  • Chen, Y. L., et al. (2006). 2-Cyano-1-pyrrolidinyl]-2-oxoethylamino]-3-methyl-1-oxobutyl]- 1,2,3,4-tetrahydroisoquinoline: a potent, selective, and orally bioavailable dipeptide-derived inhibitor of dipeptidyl peptidase IV. Journal of Medicinal Chemistry, 49(1), 83-92. Available at: [Link]

  • Sahay, A. K., et al. (2025). Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines – Mechanistic Insights and Stereochemical Implications of Amide Coupling and Ring Expansion to 5,6-dihydro-4H-1,3-oxazines. Organic Chemistry Frontiers. Available at: [Link]

Sources

Methodological & Application

Synthetic Routes for the Preparation of (2R)-2-(azetidine-1-carbonyl)piperidine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details the synthetic preparation of (2R)-2-(azetidine-1-carbonyl)piperidine, a chiral molecule of interest in medicinal chemistry and drug discovery. The structural motif, combining a piperidine scaffold with an azetidine amide linkage, presents a unique three-dimensional architecture that can be exploited for the development of novel therapeutic agents. This document provides a detailed, step-by-step protocol for a plausible and efficient synthetic route, grounded in established chemical principles and supported by authoritative literature. The proposed synthesis is a three-step process commencing with the readily available (2R)-piperidine-2-carboxylic acid. The key transformation involves a robust amide coupling reaction, a cornerstone of modern pharmaceutical synthesis.

Introduction to the Synthetic Strategy

The synthesis of (2R)-2-(azetidine-1-carbonyl)piperidine is strategically designed to ensure high yield and stereochemical integrity. The overall synthetic pathway can be visualized as a three-stage process:

  • Protection of the Piperidine Nitrogen: The secondary amine of the starting material, (2R)-piperidine-2-carboxylic acid, is protected with a tert-butyloxycarbonyl (Boc) group. This is a crucial step to prevent self-coupling and other side reactions during the subsequent amide bond formation.

  • Amide Coupling: The N-Boc protected piperidine-2-carboxylic acid is then coupled with azetidine using a suitable peptide coupling reagent. This step forms the central amide bond of the target molecule.

  • Deprotection of the Piperidine Nitrogen: Finally, the Boc protecting group is removed under acidic conditions to yield the desired (2R)-2-(azetidine-1-carbonyl)piperidine.

This approach is widely adopted in peptide and medicinal chemistry for its reliability and the commercial availability of the necessary reagents.[1][2][3][4]

Visualizing the Synthetic Workflow

The following diagram illustrates the overall synthetic strategy from the starting material to the final product.

Synthetic_Workflow Start (2R)-Piperidine-2-carboxylic acid Protected N-Boc-(2R)-Piperidine- 2-carboxylic acid Start->Protected Boc Protection Coupled N-Boc-(2R)-2-(azetidine-1- carbonyl)piperidine Protected->Coupled Amide Coupling Final (2R)-2-(azetidine-1- carbonyl)piperidine Coupled->Final Deprotection

Caption: Overall synthetic workflow for (2R)-2-(azetidine-1-carbonyl)piperidine.

Part 1: Synthesis of N-Boc-(2R)-piperidine-2-carboxylic acid (Starting Material Preparation)

The initial step involves the protection of the secondary amine of (2R)-piperidine-2-carboxylic acid with a tert-butyloxycarbonyl (Boc) group. This is a standard procedure in peptide synthesis to prevent unwanted side reactions at the nitrogen atom.[1]

Experimental Protocol

Materials:

ReagentMolar Mass ( g/mol )Quantity (mmol)Equivalents
(2R)-Piperidine-2-carboxylic acid129.16101.0
Di-tert-butyl dicarbonate ((Boc)₂O)218.25111.1
Sodium bicarbonate (NaHCO₃)84.01303.0
Methanol (MeOH)32.04--
Deionized Water (H₂O)18.02--
Diethyl ether (Et₂O)74.12--
1 M Hydrochloric acid (HCl)36.46As needed-
Ethyl acetate (EtOAc)88.11--
Anhydrous sodium sulfate (Na₂SO₄)142.04--

Procedure:

  • To a 250 mL round-bottomed flask, add (2R)-piperidine-2-carboxylic acid (1.29 g, 10 mmol), sodium bicarbonate (2.52 g, 30 mmol), and methanol (50 mL).

  • Stir the suspension at room temperature until the solids are partially dissolved.

  • Add di-tert-butyl dicarbonate (2.40 g, 11 mmol) to the mixture.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in deionized water (50 mL) and wash with diethyl ether (3 x 30 mL) to remove any unreacted (Boc)₂O.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield N-Boc-(2R)-piperidine-2-carboxylic acid as a white solid.[5]

Expected Yield: 85-95%

Characterization Data (Literature Values):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.71 (s, 1H), 4.61 (d, J = 28.8 Hz, 1H), 3.82 (d, J = 12 Hz, 1H), 2.93 (m, 1H), 2.06 (s, 1H), 1.62 (m, 3H), 1.39 (m, 11H).[5]

  • Mass Spectrometry (EI-MS): m/z: 229.1 [M]⁺.[5]

  • Melting Point: 116-119 °C.

  • Optical Rotation: [α]₂₃/D +63.5±3°, c = 1 in acetic acid.

Part 2: Amide Coupling of N-Boc-(2R)-piperidine-2-carboxylic acid with Azetidine

This is the key step where the amide bond is formed between the protected piperidine derivative and azetidine. Several coupling reagents can be employed for this transformation. Here, we propose a protocol using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), a highly efficient and widely used coupling reagent known for its rapid reaction times and suppression of racemization.[2][6]

Experimental Protocol

Materials:

ReagentMolar Mass ( g/mol )Quantity (mmol)Equivalents
N-Boc-(2R)-piperidine-2-carboxylic acid229.2751.0
Azetidine57.095.51.1
HATU380.235.51.1
N,N-Diisopropylethylamine (DIPEA)129.24102.0
Anhydrous N,N-Dimethylformamide (DMF)73.09--
Saturated aqueous sodium bicarbonate (NaHCO₃)---
Brine---
Ethyl acetate (EtOAc)88.11--
Anhydrous magnesium sulfate (MgSO₄)120.37--

Procedure:

  • In a dry 100 mL round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-(2R)-piperidine-2-carboxylic acid (1.15 g, 5 mmol) in anhydrous DMF (25 mL).

  • Add DIPEA (1.74 mL, 10 mmol) to the solution and stir for 5 minutes at room temperature.

  • Add HATU (2.09 g, 5.5 mmol) to the reaction mixture and stir for an additional 10-15 minutes. The solution may become yellow.

  • In a separate vial, dissolve azetidine (0.31 g, 5.5 mmol) in a small amount of anhydrous DMF (5 mL).

  • Add the azetidine solution dropwise to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into saturated aqueous NaHCO₃ solution (100 mL) and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford N-Boc-(2R)-2-(azetidine-1-carbonyl)piperidine.

Expected Yield: 70-90%

Causality Behind Experimental Choices
  • HATU as Coupling Reagent: HATU is chosen for its high efficiency in forming amide bonds, especially with sterically hindered or electronically challenging substrates. It operates through the formation of a highly reactive OAt-active ester, which readily reacts with the amine. The presence of the HOAt moiety is also known to minimize racemization at the chiral center.[2][4][6]

  • DIPEA as Base: A non-nucleophilic base like DIPEA is essential to deprotonate the carboxylic acid, initiating the activation process with HATU. It also neutralizes the hexafluorophosphate salt formed during the reaction without interfering with the coupling process.[2]

  • Anhydrous Conditions: The use of an anhydrous solvent and an inert atmosphere is critical to prevent the hydrolysis of the highly reactive activated ester intermediate, which would lead to lower yields.

Part 3: Deprotection of N-Boc-(2R)-2-(azetidine-1-carbonyl)piperidine

The final step is the removal of the Boc protecting group to yield the target compound. This is typically achieved under acidic conditions using trifluoroacetic acid (TFA).[1][7][8]

Experimental Protocol

Materials:

ReagentMolar Mass ( g/mol )Quantity (mmol)Equivalents
N-Boc-(2R)-2-(azetidine-1-carbonyl)piperidine268.35 (calculated)41.0
Trifluoroacetic acid (TFA)114.02--
Dichloromethane (DCM)84.93--
Saturated aqueous sodium bicarbonate (NaHCO₃)---
Dichloromethane (DCM)84.93--
Anhydrous sodium sulfate (Na₂SO₄)142.04--

Procedure:

  • Dissolve N-Boc-(2R)-2-(azetidine-1-carbonyl)piperidine (1.07 g, 4 mmol) in dichloromethane (20 mL) in a round-bottomed flask.

  • Cool the solution in an ice bath.

  • Slowly add trifluoroacetic acid (5 mL) to the stirred solution.

  • Remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in a small amount of water and basify carefully with saturated aqueous NaHCO₃ solution until the effervescence ceases (pH ~8-9).

  • Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic extracts, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield (2R)-2-(azetidine-1-carbonyl)piperidine. Further purification can be achieved by crystallization or chromatography if necessary.

Expected Yield: >90%

Data Presentation and Expected Characterization

Predicted Spectroscopic Data:

  • ¹H NMR: The spectrum is expected to show characteristic signals for the piperidine and azetidine ring protons. The proton at the C2 position of the piperidine ring will be a multiplet. The protons of the azetidine ring will likely show complex splitting patterns due to the restricted rotation around the amide bond.

  • ¹³C NMR: The spectrum should display the expected number of carbon signals, including the carbonyl carbon of the amide at approximately 165-175 ppm.

  • Mass Spectrometry (ESI-MS): The protonated molecular ion [M+H]⁺ is expected at m/z 169.13.

Self-Validating System and Trustworthiness

The protocols described herein are based on well-established and widely published synthetic methodologies.[1][2][4][5][6][8] The progress of each reaction can be reliably monitored by standard analytical techniques such as TLC and LC-MS. The purification of intermediates and the final product is achieved through standard laboratory procedures like extraction and column chromatography. The structural integrity and purity of the synthesized compounds should be confirmed by spectroscopic methods (NMR, MS) and compared with predicted values. The stereochemical purity of the final product can be assessed by chiral HPLC if required.

Diagram of the Amide Coupling Mechanism

The following diagram illustrates the mechanism of the HATU-mediated amide coupling reaction.

Amide_Coupling_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation RCOOH R-COOH RCOO_neg R-COO⁻ RCOOH->RCOO_neg DIPEA HATU HATU ActiveEster OAt-Active Ester RCOO_neg->ActiveEster + HATU TMU Tetramethylurea ActiveEster->TMU Azetidine Azetidine (R'₂NH) Amide Amide (R-CONR'₂) ActiveEster->Amide + Azetidine HOAt HOAt Amide->HOAt

Sources

Application Notes and Protocols for the Scalable Synthesis of (2R)-2-(Azetidine-1-carbonyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(2R)-2-(Azetidine-1-carbonyl)piperidine is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. Its rigid, three-dimensional structure, combining the piperidine and azetidine motifs, makes it a valuable scaffold for the design of novel therapeutic agents. The synthesis of this compound involves the formation of a stable amide bond between the carboxylic acid of (2R)-piperidine-2-carboxylic acid and the secondary amine of azetidine.

This document provides a comprehensive guide for the scalable synthesis of (2R)-2-(azetidine-1-carbonyl)piperidine, intended for researchers, scientists, and drug development professionals. The protocols detailed herein are designed to be robust, scalable, and self-validating, with a strong emphasis on the rationale behind experimental choices, safety considerations, and analytical validation.

Strategic Overview of the Synthesis

The primary transformation in the synthesis of the target molecule is the formation of an amide bond. A critical consideration for this reaction is the presence of a secondary amine on the (2R)-piperidine-2-carboxylic acid starting material. To prevent unwanted side reactions, such as self-polymerization, the nitrogen of the piperidine ring must be protected prior to the coupling reaction. The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under the coupling conditions and its facile removal under acidic conditions.

The overall synthetic strategy can be visualized as a two-step process:

  • Amide Coupling: Reaction of N-Boc-(2R)-piperidine-2-carboxylic acid with azetidine in the presence of a suitable coupling agent.

  • Deprotection: Removal of the Boc protecting group to yield the final product, (2R)-2-(azetidine-1-carbonyl)piperidine.

This two-step approach ensures a clean and high-yielding synthesis, suitable for scaling up.

Reagents and Equipment

Starting Materials and Reagents
ReagentCAS NumberMolecular FormulaNotes
(2R)-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid28697-17-8C11H19NO4Commercially available N-protected starting material.[1]
Azetidine503-29-7C3H7NA volatile and corrosive liquid with a strong odor. Handle with care in a fume hood.[2][3]
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)25952-53-8C8H17N3·HClA water-soluble carbodiimide coupling agent.[4]
Hydroxybenzotriazole (HOBt)2592-95-2C6H5N3OAn additive used to suppress side reactions and improve coupling efficiency.
N,N-Diisopropylethylamine (DIPEA)7087-68-5C8H19NA non-nucleophilic base used to neutralize hydrochloride salts and facilitate the coupling reaction.
Dichloromethane (DCM)75-09-2CH2Cl2Anhydrous, for reaction solvent.
Ethyl acetate (EtOAc)141-78-6C4H8O2For extraction.
Hydrochloric acid (HCl)7647-01-0HClFor workup and deprotection.
Sodium bicarbonate (NaHCO3)144-55-8NaHCO3For workup.
Brine (saturated NaCl solution)7647-14-5NaClFor workup.
Anhydrous sodium sulfate (Na2SO4)7757-82-6Na2SO4For drying organic layers.
Trifluoroacetic acid (TFA)76-05-1C2HF3O2For deprotection.
Equipment
  • Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.)

  • Magnetic stirrer with stir bars

  • Inert atmosphere setup (e.g., nitrogen or argon manifold)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Flash column chromatography system

  • High-performance liquid chromatography (HPLC) system for purity analysis

  • Nuclear magnetic resonance (NMR) spectrometer for structural characterization

  • Mass spectrometer for molecular weight confirmation

Experimental Protocols

PART 1: Amide Coupling - Synthesis of N-Boc-(2R)-2-(azetidine-1-carbonyl)piperidine

This protocol details the coupling of N-Boc-(2R)-piperidine-2-carboxylic acid with azetidine using EDC·HCl and HOBt. This combination is widely used for its efficiency and the water-solubility of the urea byproduct, which simplifies purification.[4]

Workflow Diagram:

AmideCoupling cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification A N-Boc-(2R)-piperidine-2-carboxylic acid E Combine reactants in DCM under N2 at 0 °C A->E B Azetidine B->E C EDC·HCl & HOBt C->E D DIPEA in DCM D->E F Stir at room temperature for 12-18 hours E->F G Quench with water F->G H Extract with EtOAc G->H I Wash with 1M HCl, sat. NaHCO3, brine H->I J Dry over Na2SO4, filter, concentrate I->J K Purify by flash chromatography J->K L N-Boc-(2R)-2-(azetidine-1-carbonyl)piperidine K->L

Caption: Workflow for the amide coupling reaction.

Step-by-Step Procedure:

  • Reactant Preparation: To a dry round-bottom flask under an inert atmosphere (N2), add N-Boc-(2R)-piperidine-2-carboxylic acid (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Addition of Reagents: Cool the solution to 0 °C using an ice bath. To the stirred solution, add HOBt (1.1 eq) and EDC·HCl (1.1 eq).

  • Amine Addition: In a separate flask, prepare a solution of azetidine (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (1.5 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C. The DIPEA is crucial for neutralizing the hydrochloride salt of EDC and the HOBt, creating a favorable environment for the coupling reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes). The disappearance of the starting carboxylic acid and the appearance of a new, higher Rf product spot indicates the reaction is proceeding.

  • Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl (2x), saturated aqueous NaHCO3 (2x), and brine (1x). These washes remove unreacted starting materials, coupling reagents, and byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-Boc-(2R)-2-(azetidine-1-carbonyl)piperidine.

PART 2: Deprotection - Synthesis of (2R)-2-(azetidine-1-carbonyl)piperidine

The final step is the removal of the Boc protecting group, which is typically achieved under acidic conditions. Trifluoroacetic acid (TFA) in DCM is a common and effective method for this transformation.

Workflow Diagram:

Deprotection cluster_reaction Deprotection Reaction cluster_workup Workup & Isolation A N-Boc-(2R)-2-(azetidine-1-carbonyl)piperidine in DCM B Add TFA at 0 °C A->B C Stir at room temperature for 1-2 hours B->C D Concentrate in vacuo C->D E Azeotrope with toluene to remove residual TFA D->E F Dissolve in water and basify with NaOH E->F G Extract with DCM F->G H Dry over Na2SO4, filter, concentrate G->H I (2R)-2-(azetidine-1-carbonyl)piperidine H->I

Caption: Workflow for the Boc deprotection step.

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the purified N-Boc-(2R)-2-(azetidine-1-carbonyl)piperidine (1.0 eq) in DCM. Cool the solution to 0 °C.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) (5-10 eq).

  • Reaction: Remove the ice bath and stir the reaction at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • TFA Removal: To ensure complete removal of TFA, azeotrope the residue with toluene (3x).

  • Neutralization and Extraction: Dissolve the resulting TFA salt in water and basify to a pH of >10 with a 1M NaOH solution. Extract the aqueous layer with DCM (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the final product, (2R)-2-(azetidine-1-carbonyl)piperidine. The product can be further purified by distillation or crystallization if necessary.

Analytical Characterization

The identity and purity of the final product should be confirmed by a combination of analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and stereochemical integrity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

  • Fourier-Transform Infrared Spectroscopy (FT-IR): To identify the characteristic functional groups, particularly the amide carbonyl stretch.

Safety Precautions

  • Azetidine: Azetidine is a flammable and corrosive liquid with a strong, unpleasant odor.[2][3] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

  • Coupling Reagents: Many amide coupling reagents, including carbodiimides and uronium/phosphonium salts, are known skin and respiratory sensitizers.[5] Avoid inhalation of dust and direct contact with skin and eyes.

  • Acids and Bases: Strong acids (HCl, TFA) and bases (DIPEA, NaOH) are corrosive and should be handled with care.

  • Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low yield in coupling reaction - Incomplete reaction- Degradation of coupling reagent- Insufficient base- Increase reaction time or temperature.- Use fresh coupling reagents.- Ensure adequate amount of DIPEA is used to neutralize all acidic species.
Formation of N-acylurea byproduct - Common side reaction with carbodiimides- Ensure HOBt is used as an additive.- Optimize reaction conditions (temperature, solvent).- The byproduct is often water-soluble and can be removed during aqueous workup.
Incomplete deprotection - Insufficient acid or reaction time- Increase the amount of TFA or prolong the reaction time.- Monitor the reaction closely by TLC or LC-MS.
Difficulty in purification - Close-running impurities- Optimize the mobile phase for flash chromatography.- Consider an alternative purification method such as crystallization.

Conclusion

The synthesis of (2R)-2-(azetidine-1-carbonyl)piperidine can be reliably and scalably achieved through a two-step process involving the protection of (2R)-piperidine-2-carboxylic acid, followed by amide coupling with azetidine and subsequent deprotection. The choice of the Boc protecting group and an EDC/HOBt coupling system provides a robust and efficient route to the desired product. Careful attention to reaction conditions, purification techniques, and safety protocols is essential for a successful synthesis. The detailed protocols and supporting information provided in this document are intended to serve as a valuable resource for researchers engaged in the synthesis of this and related compounds.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021, March 24).
  • Azetidine - Wikipedia.
  • An Evaluation of the Occupational Health Hazards of Peptide Couplers - PMC. (2022, May 9).
  • Azetidine - Safety D
  • Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines - Benchchem.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. (2024, June 4).
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, June 25).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 18).
  • Azetidine hydrochloride - Chem-Impex.
  • Peptide Coupling Reagents Guide - Sigma-Aldrich.
  • 535-75-1 Cas No. | Piperidine-2-carboxylic acid - Apollo Scientific.
  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide - Wikipedia.
  • Azetidine - Apollo Scientific.
  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025, September 2).
  • Protecting Groups.
  • Piperidine-2-carboxylic acid - Oakwood Chemical.
  • (2R)-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid | C11H19NO4 | CID 688618 - PubChem.
  • (2R)-Piperazine-2-carboxylic Acid | Structure, Uses, Safety, Supplier in China.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC.
  • Amide coupling reaction in medicinal chemistry.
  • Piperidine-2-carboxylic Acid/535-75-1 - Hangzhou Longshine Bio-Tech.
  • amide coupling help : r/Chempros - Reddit. (2022, March 24).
  • Can a cyclic amine form an amide? - Chemistry Stack Exchange. (2019, April 29).
  • Pipecolic acid - Wikipedia.
  • 3.7 Phosphonium Salts.
  • Carboxyl protecting groups.
  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023, February 16).
  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences. (2022, June 30).
  • Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines – Mechanistic Insights and Stereochemical Implications of Amide Coupling and Ring Expansion to 5,6-dihydro-4H-1,3-oxazines - ResearchG
  • Synthesis, Characterisation and Evaluation of Azetidine-2-One Deriv
  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025, August 2).
  • Synthesis, Characterization of Some New 2-Azetidinone Derivatives - ResearchG
  • Amide synthesis by acyl
  • Amide Synthesis - Fisher Scientific.
  • (S)-N-Fmoc-piperidine-2-carboxylic acid 97 86069-86-5 - Sigma-Aldrich.
  • Synthesis and biological evaluation of azetidinone derivatives from 2-α(phenylacetyl) benzohydrazide moiety by microwave metho - Der Pharma Chemica.

Sources

Application Notes & Protocols: Orthogonal Protecting Group Strategies for the Synthesis of Azetidine-Carbonyl-Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Azetidine-Carbonyl-Piperidine Scaffold

The confluence of an azetidine ring, a carbonyl linker, and a piperidine moiety creates a molecular scaffold of significant interest in modern medicinal chemistry. This framework offers a unique blend of properties highly sought after in drug design. The strained four-membered azetidine ring provides conformational rigidity and a well-defined three-dimensional architecture, which can lead to enhanced binding affinity and selectivity for biological targets.[1][2] Its role as a "privileged scaffold" is evident in several FDA-approved drugs where its inclusion improves metabolic stability and overall pharmacokinetic profiles.[1][3]

However, the synthesis of these scaffolds presents a classic challenge: the presence of two nucleophilic secondary amine centers—one on the azetidine and one on the piperidine. To achieve controlled, stepwise synthesis, particularly the formation of the crucial amide bond, a robust and selective protecting group strategy is not just beneficial, it is essential. This guide provides a detailed examination of an orthogonal protection strategy, explaining the chemical rationale behind the choice of protecting groups and offering validated, step-by-step protocols for their application.

The Core Principle: Orthogonal Protection

The success of this synthesis hinges on the principle of orthogonality . Orthogonal protecting groups are distinct classes of temporary "masks" for functional groups that can be removed under very specific and mutually exclusive conditions.[4] This allows for the deprotection of one amine for reaction, while the other remains shielded.

For the azetidine-carbonyl-piperidine scaffold, an effective and widely adopted orthogonal pair is the acid-labile tert-Butoxycarbonyl (Boc) group and the hydrogenolysis-labile Benzyloxycarbonyl (Cbz) group.[4][5]

  • Boc Group (for Azetidine): Removed under anhydrous acidic conditions (e.g., Trifluoroacetic Acid - TFA). It is stable to the basic and neutral conditions required for Cbz group removal.[6]

  • Cbz Group (for Piperidine): Cleaved by catalytic hydrogenolysis (H₂ gas with a Palladium catalyst). These neutral conditions leave the acid-sensitive Boc group completely intact.[7]

This differential reactivity is the key to selectively unmasking one nitrogen at a time for subsequent chemical transformations.

Figure 1: Orthogonal deprotection strategy for the Boc/Cbz-protected azetidine-carbonyl-piperidine scaffold.

Synthetic Workflow Overview

The overall synthetic strategy is designed to be modular, allowing for flexibility and control at each step. The workflow begins with commercially available or readily synthesized starting materials, proceeds through the key amide coupling step, and culminates in a scaffold that can be selectively deprotected for further functionalization.

Synthetic_Workflow start_az Azetidine-3-carboxylic Acid prot_az N-Boc Protection Boc-Azetidine-3-carboxylic Acid start_az->prot_az Boc₂O, Base start_pip Piperidine prot_pip N-Cbz Protection N-Cbz-Piperidine start_pip->prot_pip Cbz-Cl, Base coupling { Amide Coupling | (HATU, DIPEA) | Boc-Azetidine-CO-Piperidine-Cbz} prot_az->coupling prot_pip->coupling deprot_boc Selective Boc Deprotection (TFA/DCM) coupling->deprot_boc deprot_cbz Selective Cbz Deprotection (H₂/Pd-C) coupling->deprot_cbz final_az Free Azetidine Scaffold for Functionalization deprot_boc->final_az final_pip Free Piperidine Scaffold for Functionalization deprot_cbz->final_pip

Sources

Application Notes & Protocols for the Synthesis of (2R)-2-(azetidine-1-carbonyl)piperidine via Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for the synthesis of (2R)-2-(azetidine-1-carbonyl)piperidine, a key building block in contemporary drug discovery. The core of this synthesis is the stereospecific catalytic hydrogenation of an appropriate pyridine precursor to form the chiral piperidine ring, followed by an amide coupling with azetidine. These application notes detail the mechanistic rationale, catalyst selection, critical safety procedures, and step-by-step protocols required for successfully executing this synthesis. The information is tailored for researchers, chemists, and process development professionals in the pharmaceutical and agrochemical industries.

Synthetic Strategy and Workflow

The synthesis of (2R)-2-(azetidine-1-carbonyl)piperidine is most efficiently approached via a two-stage process. The first and most critical stage involves the reduction of a chiral pyridine derivative, typically (R)-pyridine-2-carboxylic acid or its ester, to the corresponding (R)-piperidine-2-carboxylic acid. The second stage is a standard amide bond formation between the piperidine derivative and azetidine.

The hydrogenation of the pyridine ring is the most challenging and atom-economical method for this transformation.[1] While the aromaticity of the pyridine ring necessitates potent catalytic systems, this approach avoids the multiple steps and protecting group chemistry associated with other methods like cyclization reactions.[2]

Caption: Overall synthetic workflow.

Core Transformation: Catalytic Hydrogenation of the Pyridine Ring

The reduction of pyridines to piperidines is a cornerstone reaction but presents distinct challenges. The aromatic stabilization of the pyridine ring requires significant activation energy to overcome, and the Lewis basic nitrogen atom can act as a poison to many metal catalysts.[1]

Mechanistic Considerations and Catalyst Selection

The hydrogenation of pyridines can be achieved through both heterogeneous and homogeneous catalysis.[1]

  • Heterogeneous Catalysis: This is the most prevalent method in both lab-scale and industrial settings due to the ease of catalyst separation and recycling.[1]

    • Platinum Group Metals (PGMs): These catalysts are highly effective. Platinum(IV) oxide (PtO₂, Adams' catalyst) is a classic choice, particularly when the reaction is performed in an acidic solvent like glacial acetic acid.[3] The acid protonates the pyridine nitrogen, reducing its poisoning effect and facilitating the hydrogenation of the now electron-deficient ring.[1]

    • Palladium on Carbon (Pd/C): Another widely used and effective catalyst, often employed with acidic additives to enhance its activity for pyridine reduction.[1]

    • Rhodium Catalysts (e.g., Rh/C, Rh₂O₃): Rhodium catalysts have shown high activity for hydrogenating unprotected pyridines under relatively mild conditions, tolerating a variety of functional groups.[2][4]

  • Homogeneous Catalysis: While offering high selectivity and activity under milder conditions, these systems are often more difficult to separate from the product mixture.[1] Iridium and rhodium complexes with chiral ligands have been developed for asymmetric hydrogenations, which can be an alternative route to establishing the desired stereochemistry.[5][6]

For the synthesis of (2R)-2-(azetidine-1-carbonyl)piperidine, starting with a commercially available chiral precursor like (R)-picolinic acid and using a robust heterogeneous catalyst like PtO₂ is a reliable and cost-effective strategy that preserves the existing stereocenter.

Quantitative Data: Comparison of Catalytic Systems

The choice of catalyst and conditions significantly impacts reaction time and efficiency.

Catalyst SystemSubstrate ExampleConditionsReaction TimeYield/ConversionReference
PtO₂ (5 mol%) 2-Substituted PyridinesGlacial Acetic Acid, 50-70 bar H₂, Room Temp.4-10 hGood to Excellent[3]
Rh₂O₃ (0.5 mol%) Functionalized PyridinesTFE, 5 bar H₂, 40 °C4 hHigh Yields[2][4]
Pd/C Pyridine DerivativesAcidic Additive, High Temp/PressureVariableGenerally Good[1]
[Rh(nbd)₂]BF₄ / Chiral Ligand Pyridine Carboxylic EstersEthanol, 100 bar H₂, 60 °C20-21 hHigh Conversion[5][7]
Detailed Experimental Protocol: Hydrogenation using PtO₂

This protocol describes the hydrogenation of a (R)-pyridine-2-carboxylic acid derivative using Platinum(IV) oxide (Adams' catalyst).

Materials and Equipment:

  • (R)-Pyridine-2-carboxylic acid derivative (1.0 eq)

  • Platinum(IV) oxide (PtO₂, Adams' catalyst, 1-5 mol%)[1]

  • Glacial Acetic Acid (Solvent)[3]

  • High-pressure hydrogenation reactor (e.g., Parr shaker or autoclave)[1]

  • Inert gas (High-purity Nitrogen or Argon)

  • Hydrogen gas (High-purity)

  • Filtration aid (e.g., Celite®)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (or other suitable extraction solvent)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reactor Setup: In a suitable high-pressure reactor vessel, add the (R)-pyridine-2-carboxylic acid derivative (e.g., 5.0 g).

  • Solvent and Catalyst Addition: Under a gentle stream of nitrogen, add glacial acetic acid (25-50 mL) followed by the PtO₂ catalyst (e.g., 5 mol%).[3]

  • Assembly and Purging: Securely seal the reactor vessel. Connect it to a gas manifold within a certified chemical fume hood.[8] To remove all oxygen and prevent the formation of an explosive mixture, purge the system by pressurizing with nitrogen to ~5 bar and then carefully venting. Repeat this cycle at least 3-5 times.[9][10]

  • Hydrogenation: After the final nitrogen vent, pressurize the reactor with hydrogen gas to the target pressure (e.g., 50-70 bar).[3] Begin vigorous stirring or shaking and maintain the reaction at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake on the pressure gauge.

  • Reaction Quench and Work-up: Once the reaction is complete (typically 6-10 hours), stop the agitation and carefully vent the excess hydrogen gas into an exhaust line.[9]

  • Purge and Filtration: Purge the reactor again with nitrogen (3x) before opening.[9] Dilute the reaction mixture with ethyl acetate.

  • Catalyst Removal: Carefully filter the mixture through a pad of Celite® to remove the platinum catalyst. Crucial Safety Note: The used catalyst is highly pyrophoric and may ignite upon contact with air, especially when dry.[11][12] Do not allow the filter cake to dry. Immediately quench the filter cake with water after filtration and store it wet in a dedicated, labeled waste container.[12]

  • Extraction and Isolation: Transfer the filtrate to a separatory funnel. Carefully neutralize the acetic acid by slowly adding saturated NaHCO₃ solution until effervescence ceases. Extract the aqueous layer with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude (2R)-piperidine-2-carboxylic acid derivative. Further purification can be achieved by column chromatography if necessary.[3]

Critical Safety Protocols for Catalytic Hydrogenation

Hydrogenation reactions are inherently hazardous and demand strict adherence to safety protocols.

  • Equipment: Only use pressure-rated equipment (ASME-certified reactors, fittings, and tubing) designed for hydrogen service.[10] Always perform a leak test with an inert gas like nitrogen before introducing hydrogen.[9]

  • Atmosphere Control: The primary hazard is the formation of an explosive mixture of hydrogen and oxygen.[11] Thoroughly purging the reactor with an inert gas before introducing hydrogen is mandatory.[10][11] All operations should be conducted in a well-ventilated fume hood.[8][9]

  • Catalyst Handling: Many hydrogenation catalysts (especially used Pd/C, PtO₂, and Raney Nickel) are pyrophoric. They must be handled under an inert atmosphere and should never be allowed to dry in the open.[11] Always keep catalysts wet with solvent or water during handling and filtration.[10][12]

  • Exothermic Reactions: Hydrogenation is highly exothermic. Ensure adequate cooling is available and monitor the reaction temperature and pressure closely to prevent a runaway reaction.[10]

G A Reactor Charging (Substrate, Solvent, Catalyst) B Seal Reactor & Leak Test (Pressurize with N₂) A->B C Inert Gas Purge (Pressurize/Vent N₂ 3-5x) B->C D Introduce Hydrogen (Pressurize to 50-70 bar) C->D E Run Reaction (Stirring, Monitor H₂ uptake) D->E F Vent H₂ & Purge with N₂ E->F G Open Reactor & Dilute F->G H SAFE Catalyst Filtration (Keep Catalyst Wet!) G->H I Work-up & Isolation H->I

Caption: Hydrogenation protocol workflow.

Downstream Processing: Amide Bond Formation

Following the successful hydrogenation and isolation of the (2R)-piperidine-2-carboxylic acid derivative, the final step is the formation of the amide bond with azetidine.

General Principles

This is a standard peptide coupling reaction. A carboxylic acid is activated to make it more susceptible to nucleophilic attack by the amine (azetidine). Common coupling reagents include carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) often used in conjunction with an additive like 4-Dimethylaminopyridine (DMAP) to facilitate the reaction.[13]

Experimental Protocol: Amide Coupling

Materials:

  • (2R)-Piperidine-2-carboxylic acid derivative (1.0 eq)

  • Azetidine (1.1 eq)

  • EDC.HCl (1.1 eq)

  • DMAP (0.2 eq)[13]

  • Anhydrous Dichloromethane (DCM)

  • 5% NaHCO₃ solution

Procedure:

  • To a solution of the (2R)-piperidine-2-carboxylic acid derivative (1.0 eq) in anhydrous DCM, add azetidine (1.1 eq), EDC.HCl (1.1 eq), and a catalytic amount of DMAP (0.2 eq).[13]

  • Stir the resulting mixture at room temperature under a nitrogen atmosphere overnight.

  • Monitor the reaction to completion using TLC or LC-MS.

  • Upon completion, partition the reaction mixture between DCM and a 5% NaHCO₃ solution.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the final compound, (2R)-2-(azetidine-1-carbonyl)piperidine.

Conclusion

The synthesis of (2R)-2-(azetidine-1-carbonyl)piperidine is efficiently achieved through a two-step sequence centered on the catalytic hydrogenation of a chiral pyridine precursor. The selection of a robust heterogeneous catalyst, such as PtO₂ in an acidic medium, ensures the stereospecific reduction of the aromatic ring. Strict adherence to safety protocols for handling high-pressure hydrogen and pyrophoric catalysts is paramount for the successful and safe execution of this procedure. The subsequent amide coupling provides a reliable method to complete the synthesis of this valuable heterocyclic building block.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine.
  • Lin-Speed. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors.
  • Industrial Safety Solution. (2025, October 11). Hydrogenation Reaction Safety In The Chemical Industry.
  • Journal of Chemical and Pharmaceutical Research. (2015, August 29). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
  • Canadian Journal of Chemistry. (2022, February 1). Hydrogenation of Pyridine and Hydrogenolysis of Piperidine overγ-Mo2N Catalyst: A DFT study.
  • ACS Chemical Health & Safety. (n.d.). Hazards associated with laboratory scale hydrogenations.
  • Studer, M., et al. (2025, August 5). Enantioselective Homogeneous Hydrogenation of Monosubstituted Pyridines and Furans.
  • University of Rochester. (n.d.). Hydrogenation SOP.
  • ResearchGate. (2000, December 13). Enantioselective Homogeneous Hydrogenation of Monosubstituted Pyridines and Furans.
  • Canadian Science Publishing. (n.d.). Hydrogenation of pyridine and hydrogenolysis of piperidine over γ-Mo2N catalyst: a DFT study.
  • Organic & Biomolecular Chemistry. (2024, January 3). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions.
  • University of Pittsburgh. (2012, March 6). Hydrogenation Reactions.
  • ACG Publications. (2023, March 10). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
  • ResearchGate. (n.d.). Hydrogenation of pyridines with an EDG or EWG at the 4-position. Reaction conditions.
  • ACS Publications. (2020, November 12). Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes.

Sources

Application Note: Integrating (2R)-2-(azetidine-1-carbonyl)piperidine into Fragment-Based Drug Discovery Campaigns

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Three-Dimensional Scaffolds in FBDD

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to high-throughput screening (HTS) for identifying high-quality lead compounds.[1][2] The core principle of FBDD is to screen small, low-molecular-weight compounds (fragments) that, despite typically weak binding affinities (in the µM to mM range), can form highly efficient and specific interactions with a biological target.[3][4][5] These initial fragment hits serve as starting points for structure-guided optimization, where they are grown, linked, or merged into more potent, drug-like molecules.[6][7][8][9]

A key determinant of success in FBDD is the quality and diversity of the fragment library.[10] Traditionally, fragment libraries have been dominated by flat, aromatic compounds. However, there is a growing recognition that incorporating fragments with greater three-dimensional (3D) character can unlock new chemical space and provide access to novel binding interactions, particularly for challenging targets like protein-protein interfaces.[11][12][13] Molecules with higher structural complexity and 3D-shape are associated with a greater likelihood of success in clinical development.[14]

This application note details the rationale and protocols for incorporating (2R)-2-(azetidine-1-carbonyl)piperidine , a conformationally restricted, non-planar fragment, into an FBDD workflow. This fragment combines the rigid, four-membered azetidine ring with the well-established piperidine scaffold, resulting in a defined 3D vectoral projection of its functional groups. Its inherent rigidity reduces the entropic penalty upon binding, a desirable characteristic for a fragment, while its sp³-rich character provides a distinct advantage over flat, aromatic systems.

Fragment Profile and Quality Control

Physicochemical Properties

The suitability of a compound as a fragment is often assessed using the "Rule of Three" (Ro3), which provides guidelines for properties conducive to successful optimization.[8][15][16][17] (2R)-2-(azetidine-1-carbonyl)piperidine aligns well with these principles, positioning it as an ideal starting point for an FBDD campaign.

PropertyValue (Calculated)"Rule of Three" GuidelineRationale
Molecular Weight (MW) 168.23 g/mol < 300 DaLow MW provides ample room for optimization without exceeding drug-like size.[1]
cLogP ~0.5 - 1.0≤ 3Ensures adequate aqueous solubility for biophysical screening at high concentrations.[18]
Hydrogen Bond Acceptors (HBA) 2 (Amide O, Azetidine N)≤ 3Provides key interaction points without excessive polarity.[18]
Hydrogen Bond Donors (HBD) 0≤ 3Favorable for membrane permeability in later-stage compounds.[18]
Rotatable Bonds 1≤ 3Conformational restriction reduces the entropic cost of binding.[15]
Fraction of sp³ carbons (Fsp³) 0.8N/A (Higher is better)High Fsp³ character confers 3D shape, enabling novel interactions.[13][14]
Synthesis and Purification Protocol

The synthesis of (2R)-2-(azetidine-1-carbonyl)piperidine can be achieved through a standard amide coupling reaction. This protocol ensures high purity and yield, which are critical for screening.

Protocol 2.2.1: Synthesis via Amide Coupling

  • Dissolution: In a round-bottom flask under an inert nitrogen atmosphere, dissolve (R)-piperidine-2-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Activation: Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) and N-Hydroxysuccinimide (NHS) (1.1 eq) to the solution. Stir at room temperature for 1 hour to form the active ester.

  • Coupling: In a separate flask, dissolve azetidine hydrochloride (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM. Add this solution dropwise to the activated ester mixture.

  • Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress using Thin Layer Chromatography (TLC).

  • Workup: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product via column chromatography (Silica gel, gradient elution with Ethyl Acetate/Hexanes) to yield the pure fragment.

  • Characterization: Confirm the structure and purity (>98%) of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Quality Control for Screening

Before screening, every fragment must undergo rigorous quality control.

  • Purity Check: Confirm purity is >98% by LC-MS.

  • Solubility Assessment: The fragment must be highly soluble in the screening buffer. Prepare a stock solution in 100% DMSO (e.g., 100 mM). Determine the maximum aqueous solubility in the final screening buffer; a minimum of 1 mM is required for most biophysical assays.[19]

  • Identity Confirmation: Verify the molecular weight via MS to ensure the correct compound is being screened.

The FBDD Workflow: From Screening to Lead

The integration of a novel fragment into a drug discovery pipeline follows a structured, multi-stage process designed to identify and validate hits, and then guide their evolution into potent leads.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Lib Fragment Library (with 3D Scaffolds) Screen Primary Screening (SPR or NMR) Lib->Screen Val Hit Validation (Orthogonal Assay) Screen->Val Affinity Affinity Measurement (KD Determination) Val->Affinity Struct Structural Biology (X-ray Crystallography) Grow Fragment Growing Struct->Grow Link Fragment Linking Struct->Link Merge Fragment Merging Struct->Merge Affinity->Struct Lead Lead Compound Grow->Lead Link->Lead Merge->Lead

Figure 1: A generalized workflow for Fragment-Based Drug Discovery (FBDD).

Primary Screening Protocols

Sensitive biophysical techniques are required to detect the weak interactions typical of fragment binding.[3][4][20] Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) are two of the most robust and widely used methods.[4]

Protocol: Surface Plasmon Resonance (SPR) Screening

SPR is a label-free technology that measures changes in mass on a sensor chip surface in real-time, allowing for the detection of binding events and the calculation of kinetic parameters.[4]

4.1.1 Materials and Reagents

  • SPR instrument (e.g., Biacore 8K)[20]

  • Sensor Chip (e.g., CM5, for amine coupling)

  • Target protein (purified, >95%)

  • Immobilization reagents: NHS, EDC, Ethanolamine-HCl

  • Screening Buffer: e.g., HBS-EP+ (HEPES, NaCl, EDTA, P20 surfactant), with 2-5% DMSO

  • Fragment stock solution: 100 mM (2R)-2-(azetidine-1-carbonyl)piperidine in 100% DMSO

4.1.2 Step-by-Step Methodology

  • Target Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the chip surface with a 1:1 mixture of NHS/EDC for 7 minutes.

    • Inject the target protein (e.g., 20-50 µg/mL in a low ionic strength buffer like 10 mM Sodium Acetate, pH 5.0) to achieve the desired immobilization level (typically 5,000-10,000 Response Units).

    • Deactivate any remaining active esters by injecting 1 M Ethanolamine-HCl for 7 minutes.

    • A reference flow cell should be prepared similarly but without protein injection to subtract non-specific binding.[21]

  • Fragment Screening:

    • Prepare a dilution series of the fragment in the screening buffer. For a primary screen, a single high concentration (e.g., 200-500 µM) is often used.

    • Ensure the final DMSO concentration is identical in all samples and the running buffer to minimize solvent mismatch artifacts.[22]

    • Inject the fragment solution over both the target and reference flow cells. A typical injection time is 60 seconds, followed by a 120-second dissociation phase.

    • Regenerate the surface between injections if necessary, using a mild solution (e.g., a short pulse of 50 mM NaOH or 1 M NaCl).

  • Data Analysis and Hit Triage:

    • Subtract the signal from the reference flow cell from the target flow cell signal to get the specific binding response.

    • A fragment is considered a "hit" if it produces a reproducible, concentration-dependent binding response that fits a 1:1 binding model.

    • For confirmed hits, perform a full dose-response titration (e.g., 8 concentrations from 1 µM to 1 mM) to determine the equilibrium dissociation constant (Kᴅ).

    • Calculate the Ligand Efficiency (LE) for each hit (LE = -RTln(Kᴅ) / N, where N is the number of heavy atoms). An LE value >0.3 is considered favorable.[1]

Fragment IDMax Response (RU)Kᴅ (µM)Ligand Efficiency (LE)Hit?
F00145.21500.35Yes
F0025.1>1000N/ANo
A-P-Frag 38.9 220 0.34 Yes

Table 2: Example of SPR primary screening and hit validation data.

Protocol: NMR-Based Screening (Ligand-Observed)

Ligand-observed NMR methods like Saturation Transfer Difference (STD) and Water-Ligand Observed with Gradient Spectroscopy (WaterLOGSY) are powerful tools for detecting weak binding without requiring isotope-labeled protein.[23][24]

4.2.1 Materials and Reagents

  • NMR Spectrometer (≥600 MHz) with a cryoprobe

  • Target protein solution (10-50 µM in a deuterated buffer like PBS in 99.9% D₂O)

  • Fragment stock solution (100 mM in DMSO-d₆)

  • NMR tubes

4.2.2 Step-by-Step Methodology for STD NMR

  • Sample Preparation:

    • Prepare two identical NMR samples:

      • Sample A (Reference): Fragment at 500 µM in deuterated buffer.

      • Sample B (Screening): Fragment at 500 µM and target protein at 25 µM in the same buffer.

  • Acquisition:

    • Acquire a standard 1D proton spectrum for both samples to ensure fragment stability and solubility.

    • Set up the STD experiment. This involves acquiring two spectra in an interleaved fashion.

      • On-resonance spectrum: Selectively saturate a region of the protein's aliphatic signals (e.g., -1.0 ppm) where no fragment signals are present.

      • Off-resonance spectrum: Irradiate a region far from any protein or fragment signals (e.g., 40 ppm).

    • The difference between these two spectra reveals signals only from the binding fragment.[19][24]

  • Data Analysis and Hit Triage:

    • A fragment is a hit if clear signals appear in the STD difference spectrum. The intensity of the STD signals is proportional to the proximity of the fragment's protons to the protein surface.

    • This provides "epitope mapping," indicating which parts of the fragment are making contact with the target.[25]

    • For validation, WaterLOGSY can be used as an orthogonal NMR method. In a WaterLOGSY experiment, binders typically show NOE signals with a sign opposite to that of non-binders.[24][25]

Structure-Guided Hit-to-Lead Optimization

The primary goal of FBDD is not just to find hits, but to provide a clear path for their optimization. Structure-based drug design, primarily through X-ray crystallography, is indispensable at this stage.[26][27][28] Obtaining a high-resolution co-crystal structure of the fragment bound to the target protein provides an atomic-level map of the binding interactions, guiding subsequent medicinal chemistry efforts.[27][29]

Once a structure is obtained, there are three primary strategies for evolving the fragment hit:

Optimization_Strategies cluster_0 cluster_1 cluster_2 Hit Fragment Hit (e.g., A-P-Frag) bound in Pocket Grow Growing: Add functional groups to explore adjacent sub-pockets. Hit->Grow Elaboration Link Linking: Connect two fragments binding in nearby sites with a chemical linker. Hit->Link Combination Merge Merging: Combine structural features of two overlapping fragments. Hit->Merge Fusion Lead High-Affinity Lead Compound Grow->Lead Link->Lead Merge->Lead

Figure 2: Core strategies for hit-to-lead evolution in FBDD.

  • Fragment Growing: This is the most common approach.[8][9] The crystal structure reveals unoccupied space and potential new interactions (e.g., a nearby hydrogen bond donor/acceptor) adjacent to the bound fragment. Synthetic chemistry is then used to add chemical moieties to the fragment that occupy this space and engage the target, thereby increasing affinity and potency.[6][30]

  • Fragment Linking: If screening identifies two different fragments that bind to adjacent, non-overlapping sites, they can be connected with a suitable chemical linker.[6][31] This strategy can lead to a dramatic increase in affinity due to the additive binding energy of the two fragments. However, designing an optimal linker that maintains the correct binding orientation for both fragments is challenging.[30]

  • Fragment Merging: This strategy applies when two or more fragments bind in an overlapping fashion.[7][28] A new molecule is designed that incorporates the key binding features of both original fragments into a single, novel scaffold.

For a hit like (2R)-2-(azetidine-1-carbonyl)piperidine, the piperidine ring often provides a solid anchor in a binding pocket, while the azetidine-carbonyl moiety acts as a vector pointing towards solvent-exposed regions, making it an excellent candidate for the fragment growing strategy.

Conclusion

The incorporation of conformationally restricted, 3D-shaped fragments like (2R)-2-(azetidine-1-carbonyl)piperidine represents a valuable strategy for enhancing the diversity and quality of a fragment library. Its favorable physicochemical properties make it an ideal starting point for FBDD campaigns, while its rigid, sp³-rich scaffold enables the exploration of novel chemical space that may be inaccessible to traditional flat fragments. By employing robust biophysical screening methods such as SPR and NMR, followed by structure-guided optimization, this fragment can serve as a powerful building block for the development of novel, high-quality lead compounds.

References

  • Verdonk, M. L., et al. (2021). What makes a good fragment in fragment-based drug discovery? Expert Opinion on Drug Discovery.
  • Ferreira, R. S., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry.
  • Wikipedia. (n.d.). Fragment-based lead discovery.
  • Ferreira, R. S., et al. (2020).
  • Creative Biostructure. (n.d.). Fragment-to-Lead.
  • Kumar, A., et al. (2024). Fragment Based Drug Design: A Review. International Journal of Pharmaceutical Sciences Review and Research.
  • BioSolveIT. (n.d.). FBDD: Fragment-Based Drug Discovery.
  • Selvita. (n.d.). X-ray Crystallography Fragment Screening.
  • Creative Biostructure. (2025). Protein X-ray Crystallography in Drug Discovery.
  • Taylor & Francis. (n.d.). X-ray crystallography – Knowledge and References.
  • ResearchGate. (n.d.). A 'Rule of Three' for fragment-based lead discovery?
  • PubMed. (2025). Fragment-based drug discovery: A graphical review.
  • PubMed. (2022). Fragment-based drug discovery-the importance of high-quality molecule libraries.
  • Fang, C., & Kang, C. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences.
  • ACS Publications. (2025). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry.
  • National Institutes of Health. (n.d.). Evaluating the Advantages of Using 3D-Enriched Fragments for Targeting BET Bromodomains. PMC.
  • Life Chemicals. (2021). Fragment-based Lead Preparation in Drug Discovery and Development.
  • Practical Fragments. (2011). Pushing the Rule of 3.
  • National Institutes of Health. (2020).
  • Zartler, E. R., & Shapiro, M. J. (2012). Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. PMC.
  • Life Chemicals. (2022). Advantages of 3D-shape of ligands in drug discovery.
  • Chemistry World. (2025). This fragment-based drug discovery library is designed to be sociable.
  • ACS Publications. (2021). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.
  • Bruker. (n.d.). Fragment screening by ligand observed nmr.
  • National Institutes of Health. (n.d.). 1D NMR WaterLOGSY as an efficient method for fragment-based lead discovery. PMC.
  • MDPI. (2019). Development of a Fragment-Based Screening Assay for the Focal Adhesion Targeting Domain Using SPR and NMR.
  • Pharmacelera. (2018). Fragment Based Drug Design and Field-Based Technology.
  • Sygnature Discovery. (n.d.). Fragment Screening.
  • Approaches to Fragment-Based Drug Design. (2022).
  • ChemDiv. (n.d.). 3D-Fragment Library.
  • PharmaFeatures. (2025). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins.
  • Northwestern University. (n.d.). Ligand screening with NMR. IMSERC.
  • Frontiers. (2022). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?
  • ResearchGate. (2013). Saturation Transfer Difference NMR for Fragment Screening.
  • ResearchGate. (n.d.). Synthesis of 2,2‐disubstituted azetidines, pyrrolidines, piperidines, and azepanes.
  • Chen, I. H., & Xian, M. (2018). Computational Fragment-Based Drug Design: Current Trends, Strategies, and Applications. Computational and Structural Biotechnology Journal.
  • ACS Publications. (n.d.). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.).
  • MDPI. (2024).
  • ResearchGate. (2025).
  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • Benchchem. (n.d.). piperidine-1-carbonyl azide chemical properties.
  • Benchchem. (2025). Technical Support Center: Synthesis of Piperidine-1-carbonyl Azide.
  • National Institutes of Health. (n.d.). 2-Azetidinecarboxylic acid, (+)-. PubChem.
  • ChemRxiv. (n.d.). Synthesis of Azetidines via Visible Light-Mediated Intermolecular [2+2] Photocycloaddition.
  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity.

Sources

Microwave-assisted synthesis of (2R)-2-(azetidine-1-carbonyl)piperidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of (2R)-2-(azetidine-1-carbonyl)piperidine Derivatives

Abstract

This application note details the optimized protocols for the microwave-assisted synthesis of (2R)-2-(azetidine-1-carbonyl)piperidine scaffolds. This structural motif serves as a constrained dipeptide mimetic in drug discovery, particularly for thrombin inhibitors, proline mimetics, and GPCR ligands. The coupling of sterically hindered (2R)-pipecolic acid with the strained, secondary amine azetidine presents unique challenges regarding reactivity and stereochemical retention. This guide provides two validated workflows: a High-Fidelity T3P Protocol (prioritizing enantiopurity) and a High-Efficiency HATU Protocol (prioritizing conversion), alongside critical mechanistic insights and troubleshooting logic.

Mechanistic Insight & Experimental Rationale

The "Azetidine-Pipecolic" Challenge

Synthesizing (2R)-2-(azetidine-1-carbonyl)piperidine involves coupling a bulky


-amino acid (pipecolic acid) with a strained secondary amine (azetidine).
  • Steric Hindrance: The carboxylic acid at the C2 position of the piperidine ring is sterically crowded, retarding nucleophilic attack.

  • Ring Strain: Azetidine (4-membered ring) possesses significant angle strain (~26 kcal/mol). While this increases the amine's s-character and basicity, the nucleophilic attack on the activated ester can be sluggish compared to linear amines.

  • Epimerization Risk: The activation of the carboxyl group increases the acidity of the

    
    -proton. Prolonged heating or strong bases can lead to racemization, converting the active (2R) isomer into a (2R)/(2S) mixture, rendering the pharmaceutical intermediate useless.
    
Why Microwave Irradiation?

Microwave synthesis offers a distinct advantage over conventional heating for this scaffold:

  • Dielectric Heating: Polar solvents (DMF, NMP) and ionic coupling reagents absorb microwave energy efficiently, generating rapid internal heating. This overcomes the activation energy barrier of the sterically hindered coupling in minutes rather than hours.

  • Wall-Effect Elimination: Unlike oil baths, microwave heating is uniform, preventing the "hot spots" on vessel walls that frequently trigger thermal decomposition of activated esters or azetidine polymerization.

Experimental Protocols

Reagents & Materials
  • Acid: (2R)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid (Boc-D-Pipecolic acid).

  • Amine: Azetidine hydrochloride (Must be neutralized in situ).

  • Solvents: Ethyl Acetate (EtOAc) for T3P; DMF for HATU.

  • Bases:

    
    -Diisopropylethylamine (DIPEA) or Pyridine.
    
Protocol A: The "Gold Standard" (Low Epimerization)

Recommended for initial synthesis and highly chiral-sensitive substrates. Coupling Agent: Propylphosphonic Anhydride (T3P) (50% w/w in EtOAc).

Rationale: T3P acts as both a coupling reagent and an acid scavenger. It does not generate explosive byproducts (unlike HOBt) and shows the lowest rate of epimerization among standard reagents [1].

  • Preparation: In a microwave-transparent vial (2–5 mL), dissolve Boc-D-Pipecolic acid (1.0 equiv, 1 mmol) and Azetidine HCl (1.2 equiv) in EtOAc (3 mL).

  • Base Addition: Add Pyridine (3.0 equiv) or DIPEA (3.0 equiv). Stir at RT for 2 minutes to neutralize the azetidine salt.

  • Activation: Add T3P solution (2.0 equiv) dropwise. Cap the vial.

  • Irradiation:

    • Temperature: 60°C (Fixed).

    • Time: 20 minutes.

    • Stirring: High.

    • Power: Dynamic (Max 100W).

  • Workup: The reaction mixture is diluted with EtOAc (10 mL) and washed with water (2x), 1M HCl (2x), and sat.

    
     (2x). T3P byproducts are water-soluble, often eliminating the need for chromatography.
    
Protocol B: The "High Efficiency" (Sterically Demanding)

Recommended if Protocol A yields <40% conversion. Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

Rationale: HATU is extremely reactive, suitable for forcing difficult couplings. However, it requires strict temperature control to prevent racemization [2].

  • Preparation: Dissolve Boc-D-Pipecolic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (3 mL). Stir for 2 minutes to form the activated ester.

  • Amine Addition: Add Azetidine HCl (1.2 equiv) followed immediately by DIPEA (2.5 equiv).

  • Irradiation:

    • Temperature: 50°C.

    • Time: 10 minutes.

    • Power: Dynamic (Max 50W).

  • Workup: Dilute with EtOAc/Brine. Extract organic layer. Requires column chromatography (SiO2, Hexane/EtOAc) to remove urea byproducts.

Visualization of Workflows

Figure 1: Synthesis Logic & Process Flow

This diagram illustrates the decision matrix for selecting the correct protocol and the sequential steps for synthesis.

G Start Start: (2R)-Pipecolic Acid + Azetidine HCl Check Epimerization Sensitivity? Start->Check T3P_Route Protocol A: T3P/EtOAc (Low Epimerization) Check->T3P_Route High (Prioritize Purity) HATU_Route Protocol B: HATU/DMF (High Reactivity) Check->HATU_Route Low (Prioritize Yield) T3P_Step1 Mix Reagents + Base (Pyridine/DIPEA) T3P_Route->T3P_Step1 T3P_Step2 MW Irradiation 60°C, 20 min T3P_Step1->T3P_Step2 T3P_Workup Aqueous Wash (Acid/Base) T3P_Step2->T3P_Workup End Final Product: (2R)-2-(azetidine-1-carbonyl)piperidine T3P_Workup->End HATU_Step1 Pre-activation (Acid + HATU) HATU_Route->HATU_Step1 HATU_Step2 MW Irradiation 50°C, 10 min HATU_Step1->HATU_Step2 HATU_Workup Column Chromatography HATU_Step2->HATU_Workup HATU_Workup->End

Caption: Decision tree for selecting T3P vs. HATU protocols based on stereochemical requirements.

Data Summary & Optimization

The following table summarizes typical results observed when coupling Boc-D-Pipecolic acid with Azetidine HCl under microwave conditions.

ParameterProtocol A (T3P)Protocol B (HATU)Protocol C (Thermal Control)
Solvent EtOAcDMFDMF
Temp / Time 60°C / 20 min50°C / 10 min25°C / 12 hours
Yield 85-92%90-95%70-80%
Epimerization (ee%) >99% ~94-96%>98%
Purification Extraction onlyChromatographyChromatography
Scalability High (kg scale feasible)Low (Exotherm risk)Medium

Key Optimization Note: If epimerization is observed (>2% of the (2S) isomer), lower the microwave temperature to 40°C and extend the time to 45 minutes. The use of Pyridine as the base in Protocol A is superior to DIPEA for preserving chirality [1].

Quality Control & Analysis

Chiral Integrity Verification

Because the (2R) center is critical for biological activity, chiral HPLC is mandatory.

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane:IPA (90:10) isocratic.

  • Detection: UV at 210 nm.

  • Target: The (2R)-isomer typically elutes earlier than the (2S)-isomer (verify with racemic standard).

Troubleshooting Guide
  • Issue: Low Yield.

    • Cause: Azetidine HCl not fully neutralized.

    • Fix: Increase DIPEA to 3.5 equiv. Ensure the reaction mixture is homogenous before MW irradiation.

  • Issue: High Pressure Error.

    • Cause: Azetidine is volatile (bp ~62°C), and EtOAc has high vapor pressure.

    • Fix: Use a high-pressure rated vial (up to 20 bar) or switch solvent to 2-MeTHF (higher boiling point).

References

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011).[1] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[1] Organic Letters, 13(19), 5048–5051. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Kappe, C. O., & Dallinger, D. (2006). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery, 5(1), 51-63. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low yields in (2R)-2-(azetidine-1-carbonyl)piperidine formation

Author: BenchChem Technical Support Team. Date: February 2026

Ticket: Troubleshooting Low Yields in (2R)-2-(azetidine-1-carbonyl)piperidine Formation Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of (2R)-2-(azetidine-1-carbonyl)piperidine presents a "perfect storm" of synthetic challenges: a sterically hindered secondary amine (azetidine) coupling with an


-amino acid prone to racemization (pipecolic acid).

Users reporting "low yields" often face one of three distinct failures, even if the crude mass looks correct:

  • Stereochemical Erosion: The product is formed, but the

    
    -enantiomer has scrambled to a racemic mixture (50% yield of the correct isomer).
    
  • Incomplete Coupling: Steric clash between the cyclic amine and the

    
    -substituted acid prevents conversion.
    
  • Workup Loss: The resulting amide is highly polar and water-soluble, leading to loss during aqueous extraction.

This guide addresses these issues with a focus on switching from standard HATU/DIEA conditions to a Propylphosphonic Anhydride (T3P) workflow.

Module 1: The Racemization Trap

User Question: "My LC-MS shows the correct mass, but chiral HPLC indicates a 60:40 enantiomeric ratio. Why is the C2 position scrambling?"

Technical Insight: Pipecolic acid (like proline) is an


-alkylated amino acid. Unlike primary amino acids, it lacks the amide hydrogen necessary to stabilize the activated intermediate. When you activate the carboxylic acid (e.g., with HATU or EDC), the carbonyl oxygen can attack the carbamate protecting group (e.g., Boc), forming a cationic Oxazolone  intermediate.

This intermediate is highly susceptible to deprotonation at the


-carbon by the base (DIEA/TEA), leading to an achiral enol. When the azetidine finally attacks, it produces a racemic product.
Diagram: The Oxazolone Pathway

Racemization cluster_0 Activation Phase cluster_1 Coupling Phase Start Activated Boc-Pipecolic Acid Oxazolone Oxazolone Intermediate (High Risk) Start->Oxazolone Intramolecular Cyclization Pure (2R)-Product (Target) Start->Pure Fast Amine Attack (Kinetic Control) Racemic Racemic Product (Low Yield of 2R) Oxazolone->Racemic Base-Mediated Epimerization caption Figure 1: Mechanism of stereochemical erosion via oxazolone formation during pipecolic acid activation.

Corrective Action:

  • Avoid HATU/HBTU: These uronium reagents are extremely fast but highly activating, often pushing the equilibrium toward the oxazolone before the sterically hindered azetidine can attack.

  • Switch to T3P: T3P (Propylphosphonic anhydride) activates the acid via a mixed anhydride that is less prone to oxazolone formation.

  • Base Selection: Switch from Triethylamine (TEA) to 2,4,6-Collidine or Pyridine . These are weaker bases that are less likely to deprotonate the

    
    -carbon.
    

Module 2: Reagent Selection & Coupling Efficiency

User Question: "I see unreacted starting material even after 24 hours. Is the azetidine bad?"

Technical Insight: Azetidine is a secondary amine with significant ring strain.[1][2][3] While nucleophilic, the approach to the bulky pipecolic acid center is sterically demanding. Furthermore, azetidine is typically supplied as a hydrochloride salt. If you do not fully neutralize the salt, no reaction occurs. If you over-neutralize (excess strong base), you trigger the racemization described above.

Comparative Data: Coupling Reagents
ReagentReactivityRacemization RiskWorkup EaseRecommendation
HATU Very HighHigh ModerateUse only if T3P fails; requires HOAt additive.
EDC / HOBt ModerateModerateModerateOften too slow for hindered azetidine coupling.
Acid Chloride HighSevere DifficultAvoid. Guaranteed racemization.
T3P (50% in EtOAc) HighVery Low Excellent Gold Standard for this reaction.
Diagram: The T3P Advantage

T3P_Workflow Reactants Boc-Pipecolic Acid + Azetidine HCl T3P_Add Add T3P (50% in EtOAc) + Pyridine (Base) Reactants->T3P_Add Intermediate Mixed Anhydride Formation (Low Epimerization) T3P_Add->Intermediate Coupling Azetidine Attack Intermediate->Coupling Workup Water Wash (T3P byproducts are water soluble) Coupling->Workup caption Figure 2: T3P coupling workflow minimizing epimerization and simplifying purification.

Module 3: Validated Experimental Protocol

This protocol uses T3P (Propylphosphonic anhydride) to solve both the yield and stereochemistry issues. T3P byproducts are water-soluble, simplifying the purification of the polar amide.

Materials:

  • (2R)-N-Boc-piperidine-2-carboxylic acid (1.0 equiv)

  • Azetidine Hydrochloride (1.2 equiv)

  • T3P (50% w/w solution in EtOAc or DMF) (1.5 equiv)

  • Pyridine (3.0 equiv) OR DIPEA (2.5 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is poor).

Step-by-Step Procedure:

  • Preparation: Dissolve Boc-pipecolic acid (1.0 equiv) and Azetidine HCl (1.2 equiv) in dry EtOAc (concentration ~0.1 M).

    • Note: If the starting material is not soluble in EtOAc, use DMF, but EtOAc is preferred for easier workup.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

    • Why: Low temperature suppresses the kinetic pathway for racemization.

  • Base Addition: Add Pyridine (3.0 equiv) dropwise. Stir for 10 minutes.

    • Why: Pyridine acts as both a base to free the azetidine and an acylation catalyst. It is milder than TEA.

  • Activation: Add T3P solution (1.5 equiv) dropwise over 5 minutes.

  • Reaction: Allow the mixture to warm to room temperature naturally and stir for 12–16 hours.

  • Quench: Add water (equal volume to solvent).

  • Workup (Critical):

    • Separate phases.

    • Wash the organic layer with 0.5 M HCl (to remove excess pyridine/azetidine).

    • Wash with sat. NaHCO₃ (to remove unreacted acid).

    • Wash with Brine .[1]

    • Troubleshooting: If the product is not in the organic layer, it may be too polar. See Module 4.

Module 4: Isolation of Polar Amides

User Question: "The reaction worked (checked by TLC), but I recovered almost nothing after extraction. Where did it go?"

Technical Insight: The amide bond, combined with the cyclic amines (azetidine/piperidine), creates a compact, polar molecule. If you used DMF as a reaction solvent, or if the Boc-group is not sufficiently lipophilic, the product may partition into the aqueous phase during the wash steps.

Recovery Strategy:

  • Salting Out: Saturate the aqueous phase with solid NaCl before extraction. This forces organic molecules out of the water.

  • Solvent Switch: Do not use Diethyl Ether or Hexanes. Use DCM (Dichloromethane) or a mixture of CHCl₃/Isopropanol (3:1) for extraction. The alcohol component helps pull the polar amide into the organic phase.

  • Reverse Phase: If extraction fails, evaporate the reaction solvent (if DMF) and load the crude directly onto a C18 Reverse Phase column (Water/Acetonitrile gradient).

References

  • Dunetz, J. R., et al. (2011).[4] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.

  • Han, S.-Y., & Kim, Y.-A. (2004). "Recent development of peptide coupling reagents in organic synthesis."[5][6][7] Tetrahedron, 60(11), 2447-2467.

  • Archimica (Now Euticals). (2025).[8][9] "T3P® (Propanephosphonic Acid Anhydride) - The Coupling Reagent of Choice." Technical Whitepaper.

  • Carpino, L. A., et al. (2000).[10] "The 1-Hydroxy-7-azabenzotriazole-Based Uronium Salt (HATU) and Its Application to the Synthesis of Difficult Peptides." Journal of the American Chemical Society.[11]

Sources

Purification challenges and solutions for azetidine-piperidine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Purification & Handling of Spirocyclic and Linked Azetidine-Piperidine Intermediates

Executive Summary

Azetidine-piperidine assemblies (often spirocyclic or directly linked) are high-value pharmacophores due to their ability to lower lipophilicity (


) and increase metabolic stability compared to morpholine or piperazine bioisosteres. However, they present a "perfect storm" of purification challenges: high polarity , lack of UV chromophores , basic pKa (10–11) , and ring strain (~25 kcal/mol) .

This guide moves beyond standard protocols to address the specific failure modes encountered with these scaffolds.

Module 1: The "Invisible" Analyte (Detection Issues)

User Issue: "I see spots on my TLC after staining, but my Flash/Prep-HPLC UV trace is flat. I’m losing product in the waste line."

Root Cause Analysis

Most azetidine-piperidine intermediates are aliphatic amines. They lack the conjugated


-systems required for UV detection above 210 nm. Common solvents (EtOAc, Acetone, Formic Acid) absorb strongly in the low-UV range (200–210 nm), masking your compound.
Troubleshooting Protocol
Option A: The Universal Solution (ELSD/CAD)

If your lab is equipped with an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) , this is mandatory.

  • Mechanism: Analyte response is based on mass, not optical properties.

  • Settings: Set drift tube temperature to 40–50°C. High temperatures may volatilize low-MW azetidines.

Option B: Rapid Derivatization (For UV-only systems)

If you are restricted to UV detection, you must derivatize a small aliquot to verify elution, or derivatize the bulk if the protecting group is orthogonal.

Protocol: The "Benzoyl Spike" Method (Analytical Check)

  • Take 50 µL of your reaction mixture or fraction.

  • Add 50 µL of saturated

    
     and 10 µL of Benzoyl Chloride.
    
  • Shake for 30 seconds.

  • Inject on HPLC/TLC. The resulting benzamide is UV-active (254 nm) and less polar.

Data: Detection Method Comparison
MethodSuitability for Azetidine-PiperidinesLimit of Detection (LOD)Limitations
UV (254 nm) Poor> 1 mg/mLRequires aromatic protecting group (Cbz, Fmoc, Bn).
UV (205-210 nm) Moderate~100 µg/mLHigh baseline noise; incompatible with Acetone/EtOAc.
ELSD Excellent ~10 µg/mLDestructive; requires volatile mobile phase.
Mass Spec (MS) Excellent < 1 ng/mLBest for identification, but quantification varies by ionization.

Module 2: The Silanol Trap (Chromatographic Tailing)

User Issue: "My compound streaks from fraction 5 to 50 on silica gel. Recovery is low (<60%)."

Root Cause Analysis

Secondary and tertiary amines in these scaffolds interact strongly with acidic silanols (


) on the silica surface via hydrogen bonding and ion-exchange mechanisms. This causes peak broadening (tailing) and irreversible adsorption.
Strategic Solution: The "Amine-Modified" Ecosystem

Do not rely on standard silica with just MeOH. You must suppress silanol activity or switch the stationary phase.[1]

Workflow Visualization: Choosing the Right Chromatography

ChromatographyDecision cluster_NP Normal Phase Strategy cluster_RP Reverse Phase Strategy Start Start: Purification of Azetidine-Piperidine CheckpKa Is the Amine Free Base? Start->CheckpKa NormalPhase Stationary Phase Selection CheckpKa->NormalPhase Yes (Basic) ReversePhase C18 / C8 Column CheckpKa->ReversePhase No (Salt/TFA) StdSilica Standard Silica (Requires Modifier) NormalPhase->StdSilica AmineSilica Amine-Functionalized Silica (Recommended) NormalPhase->AmineSilica HighPH High pH Buffer (10mM NH4HCO3, pH 10) ReversePhase->HighPH Best Peak Shape LowPH Low pH (0.1% TFA) ReversePhase->LowPH Good Solubility (Risk: Salt Formation) Mod1 Mobile Phase: DCM / MeOH / NH4OH (90:9:1) StdSilica->Mod1 Mod2 Mobile Phase: Hexane / EtOAc (No modifier needed) AmineSilica->Mod2

Figure 1: Decision matrix for chromatographic purification of basic amines. Green paths indicate optimal separation efficiency.

Protocol: The "Pre-Saturation" Technique (For Standard Silica)

If you must use standard silica, adding TEA to the mobile phase during the run is often insufficient.

  • Flush the column with 3 column volumes (CV) of Hexane containing 5% Triethylamine (TEA) .

  • Equilibrate with your starting mobile phase (e.g., DCM/MeOH + 1%

    
    ).
    
  • Run the gradient. The pre-saturation blocks the most active silanol sites before your sample touches them.

Module 3: The Aqueous Trap (Workup & Extraction)

User Issue: "My LC-MS shows full conversion, but I recover nothing after aqueous workup. The product is staying in the water."

Root Cause Analysis

Azetidine-piperidines are highly polar (


, often negative). Standard extraction solvents like Ethyl Acetate or Ether are too lipophilic to pull these compounds from water. Furthermore, if the pH is not >2 units above the pKa (typically ~10.5), the amine remains protonated and water-soluble.
The Solution: The "Magic Solvent" & Salting Out

1. The Solvent System: Replace DCM/MeOH (which forms emulsions) with DCM / Isopropanol (3:1) . This mixture has the polarity to extract water-soluble amines but maintains a distinct phase boundary.

2. The pH Adjustment: Use Potassium Carbonate (


)  instead of Sodium Bicarbonate or NaOH.
  • Why?

    
     provides a high pH (~11.5) to ensure the free base form, and the high ionic strength "salts out" the organic amine into the organic layer.
    

Experimental Protocol: High-Efficiency Extraction

  • Quench reaction with minimal water.

  • Saturate the aqueous layer with solid

    
     until no more dissolves.
    
  • Extract 3x with DCM:IPA (3:1) .

  • Dry organic layer over

    
     (avoid 
    
    
    
    as it is slightly acidic and can trap amines).

Module 4: The Stability Paradox (Azetidine Ring Strain)

User Issue: "My pure product degrades upon storage or concentration. NMR shows ring-opened byproducts."

Root Cause Analysis

The azetidine ring possesses ~25.4 kcal/mol of ring strain.[2] Protonation of the ring nitrogen activates the adjacent carbons toward nucleophilic attack (


) by solvent impurities (water, chloride) or intramolecular attack by pendant nucleophiles (e.g., amides/alcohols on the piperidine ring).
Handling Guidelines
  • Avoid Strong Acids: Do not use HCl/Dioxane or pure TFA for deprotection unless immediately neutralized.

    • Alternative: Use Formic acid or milder conditions if possible.

  • Storage: Store as the free base at -20°C. If a salt is required for stability, Oxalate or Fumarate salts are often less hygroscopic and less acidic than Hydrochloride salts, reducing hydrolysis risk.

  • Concentration: Never heat the water bath >35°C during rotary evaporation. Azetidines can undergo thermal ring opening or polymerization.

References

  • Teledyne ISCO. "Flash Chromatography of Amines: Troubleshooting Guide." Teledyne ISCO Application Notes. [Link]

  • Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage Blog. [Link]

  • Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International. [Link]

  • University of Rochester. "Workup for Polar and Water-Soluble Solvents (The 3:1 Rule)." Not Voodoo X. [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for Azetidine-Carbonyl Bond Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions to help you optimize the crucial reaction temperature for forming robust azetidine-carbonyl (amide) bonds. Understanding the thermodynamics and kinetics of this transformation is paramount to achieving high yields and purity.

The Critical Role of Temperature

The formation of an amide bond from an azetidine and a carbonyl compound (typically an activated carboxylic acid derivative) is a cornerstone of many synthetic pathways in medicinal chemistry.[1] Azetidines, as strained four-membered rings, possess unique reactivity.[2][3][4] This ring strain, with an energy of approximately 25.2 kcal/mol, can be harnessed for productive reactions but also makes the ring susceptible to undesired openings or rearrangements, especially under harsh conditions.[5][6]

Temperature is a double-edged sword in this context. While increased temperature generally accelerates the rate of the desired amide bond formation, it can also promote side reactions, leading to impurities and lower yields.[7][8] Conversely, a temperature that is too low may result in a sluggish or incomplete reaction. Therefore, precise temperature control is not just a recommendation but a critical parameter for success.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the formation of azetidine-carbonyl bonds, with a focus on temperature-related solutions.

Issue 1: Low or No Product Yield

Question: I am not observing any significant formation of my desired N-acylated azetidine product, even after an extended reaction time. What temperature-related factors could be at play?

Answer:

A low or non-existent yield is a common but solvable issue. The problem often lies in insufficient thermal energy to overcome the activation energy barrier of the reaction.

Potential Causes & Solutions:

  • Insufficient Activation Energy: The reaction may be kinetically slow at your current temperature.

    • Solution: Gradually increase the reaction temperature in a controlled manner. A systematic approach is to perform small-scale parallel reactions at increasing temperature intervals (e.g., 10 °C increments) to identify the optimal temperature for your specific substrate combination.[9] For instance, if your reaction is stagnant at room temperature (20-25 °C), try running it at 40 °C, 50 °C, and 60 °C, monitoring the progress by TLC or LC-MS.[10]

  • Poor Solubility of Reactants: One or more of your starting materials may not be fully dissolved at the initial reaction temperature, limiting the effective concentration.

    • Solution: Before initiating the reaction, ensure all components are fully dissolved. You may need to gently warm the solvent to achieve complete dissolution and then cool it to the desired reaction temperature. If solubility remains an issue, consider a different solvent system with a higher boiling point that is compatible with your reactants.

  • Inappropriate Coupling Reagent for the Temperature: The stability and reactivity of your chosen coupling reagent can be temperature-dependent.

    • Solution: Ensure your coupling reagent is suitable for the intended temperature range. For example, some reagents may decompose at elevated temperatures, while others require thermal activation. Consult the technical data sheet for your specific reagent. For challenging couplings, protocols involving the in-situ formation of acyl fluorides at elevated temperatures have proven effective.[11]

Experimental Protocol: Temperature Screening for Improved Yield
  • Setup: In parallel reaction vials, set up identical small-scale reactions (e.g., 0.1 mmol scale).

  • Temperature Gradient: Place each vial in a separate well of a temperature-controlled heating block or in parallel oil baths set to different temperatures (e.g., Room Temperature, 40 °C, 60 °C, 80 °C).

  • Monitoring: At regular intervals (e.g., 1, 2, 4, and 8 hours), take a small aliquot from each reaction, quench appropriately, and analyze by LC-MS or TLC to assess product formation and consumption of starting materials.[10]

  • Analysis: Compare the results across the different temperatures to identify the condition that provides the best conversion to the desired product within a reasonable timeframe.

Issue 2: Formation of Significant Impurities or Byproducts

Question: My reaction is producing the desired product, but I am also seeing a significant amount of impurities. Could the reaction temperature be the culprit?

Answer:

Absolutely. The formation of byproducts is often a direct consequence of excessive reaction temperature, which can open up pathways to undesired side reactions.

Potential Causes & Solutions:

  • Ring-Opening of the Azetidine: The inherent strain of the azetidine ring makes it susceptible to nucleophilic attack and ring-opening, a process that is often accelerated at higher temperatures.[5][12]

    • Solution: Lower the reaction temperature. If the desired reaction is too slow at lower temperatures, consider using a more reactive coupling agent or a catalyst that can promote the desired transformation under milder conditions. For some systems, refluxing in solvents like ethanol can lead to a mixture of products.[13]

  • Racemization: For chiral azetidines or carboxylic acids, high temperatures can lead to racemization, compromising the stereochemical integrity of your product.[14][15]

    • Solution: Perform the reaction at the lowest effective temperature. The use of additives like HOBt or HOAt can help suppress racemization, even at slightly elevated temperatures.[14]

  • Decomposition of Starting Materials or Product: The thermal stability of your specific azetidine, activated carbonyl compound, or even the final product may be limited.

    • Solution: Run the reaction at a lower temperature. If possible, determine the thermal stability of your key components using techniques like thermogravimetric analysis (TGA) to set an upper temperature limit for your reaction.

  • Side Reactions of the Coupling Reagent: Some coupling reagents can undergo side reactions at elevated temperatures, such as the formation of N-acylurea from carbodiimides.[14]

    • Solution: Maintain a low reaction temperature, especially when using carbodiimide-based coupling reagents.[14] If a higher temperature is necessary for the amide formation, switch to a more thermally stable coupling reagent like a phosphonium or aminium salt (e.g., HATU, HBTU).[14]

Data Summary: Temperature Effects on Side Product Formation
Temperature RangeCommon Side ReactionsRecommended Action
Low (0 - 25 °C) Slow or incomplete reaction.Increase temperature incrementally.
Moderate (25 - 60 °C) Optimal for many standard couplings.Monitor for onset of side products.
High (> 60 °C) Increased risk of ring-opening, racemization, and decomposition.Use only when necessary for unreactive substrates and with careful monitoring. Consider alternative, more reactive coupling systems.
Issue 3: Inconsistent Reaction Outcomes

Question: I am getting variable yields and purity levels even when I think I am running the reaction under the same conditions. How can temperature fluctuations contribute to this?

Answer:

Inconsistent results often point to a lack of precise temperature control. Even small variations in temperature can have a significant impact on reaction kinetics and selectivity.[16][17]

Potential Causes & Solutions:

  • Poor Heat Transfer: In larger scale reactions, inefficient stirring or the geometry of the reaction vessel can lead to temperature gradients within the reaction mixture.

    • Solution: Use a reaction vessel with a suitable aspect ratio and ensure vigorous, efficient stirring. For very large-scale reactions, consider using a jacketed reactor with a circulating temperature-controlled fluid.

  • Exothermic Reaction: The amide bond formation can be exothermic. Without proper cooling, the internal temperature of the reaction can rise significantly above the set temperature of the heating bath.

    • Solution: For potentially exothermic reactions, especially on a larger scale, add the coupling reagent or one of the reactants portion-wise or via a syringe pump to control the rate of heat generation. Monitor the internal temperature of the reaction with a thermocouple.

  • Fluctuations in Ambient Temperature: For reactions run at or near room temperature, daily and even hourly changes in the lab's ambient temperature can affect the reaction rate.

    • Solution: Use a temperature-controlled water or oil bath to maintain a constant reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is a good starting temperature for optimizing my azetidine-carbonyl coupling reaction?

A1: Room temperature (approximately 20-25 °C) is an excellent starting point for most standard amide coupling reactions involving azetidines. It is mild enough to minimize the risk of side reactions while often providing sufficient energy for the reaction to proceed. Monitor the reaction closely, and if the conversion is slow, you can then begin to incrementally increase the temperature.

Q2: Are there any specific solvent considerations related to reaction temperature?

A2: Yes, the choice of solvent is intrinsically linked to the reaction temperature. The solvent's boiling point will set the upper limit for the reaction temperature under atmospheric pressure. Furthermore, the solvent can influence the reaction rate and selectivity. For instance, some reactions may proceed more efficiently in higher-boiling polar aprotic solvents like DMF or DMSO, but these also require careful purification to remove. Always choose a solvent that is inert to the reaction conditions and in which your starting materials are sufficiently soluble.

Q3: How does the nature of the activating group on the carbonyl partner affect the optimal reaction temperature?

A3: Highly activated carbonyl species, such as acyl chlorides or acid anhydrides, are very reactive and can often form the amide bond with azetidines at low temperatures (e.g., 0 °C to room temperature). Using a higher temperature with these reactive species significantly increases the risk of side reactions. Conversely, less reactive activated forms, such as those generated in situ with carbodiimide coupling reagents, may require slightly elevated temperatures to achieve a reasonable reaction rate.

Q4: Can microwave heating be used to accelerate azetidine-carbonyl bond formation?

A4: Microwave heating can be a powerful tool for accelerating reactions, including amide bond formation. However, it must be used with extreme caution with strained rings like azetidines. The rapid and efficient heating can quickly lead to high temperatures that promote decomposition or ring-opening. If you choose to explore microwave-assisted synthesis, start with very low power and temperature settings and carefully monitor the reaction for the formation of byproducts.

Q5: My reaction involves a sterically hindered azetidine or carboxylic acid. How should I approach temperature optimization?

A5: Sterically hindered substrates often require more forcing conditions to react.[11] In these cases, you will likely need to explore higher reaction temperatures. It is crucial to perform a systematic temperature screening, as described in the troubleshooting section, to find a balance between achieving a reasonable reaction rate and minimizing side reactions. You may also need to screen different coupling reagents to find one that is effective for your sterically demanding system.

Visualization of the Optimization Workflow

The following diagram illustrates a logical workflow for optimizing the reaction temperature for azetidine-carbonyl bond formation.

Temperature_Optimization_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Troubleshooting & Optimization cluster_2 Phase 3: Finalization A Start: Define Reaction (Azetidine, Carbonyl, Solvent, Coupling Agent) B Run Initial Reaction at Room Temperature (20-25°C) A->B C Monitor Reaction Progress (TLC/LC-MS) B->C D Reaction Complete with High Purity? C->D E Low/No Conversion D->E No (Low Conversion) F Significant Impurities D->F No (Impurities) L Optimal Conditions Found D->L Yes G Systematic Temperature Increase (e.g., 40°C, 60°C, 80°C) E->G H Systematic Temperature Decrease (e.g., 0°C, RT) F->H I Re-evaluate Coupling Agent/Solvent F->I J Monitor Each Condition G->J H->J I->J K Identify Optimal Temperature J->K K->I No (Re-evaluate) K->L Yes M Proceed with Scale-up L->M

Caption: Workflow for Temperature Optimization.

References

  • M. D'hooghe, N. De Kimpe, "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle," Organic & Biomolecular Chemistry, 2021.
  • M. D'hooghe, N. De Kimpe, "Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle," Organic & Biomolecular Chemistry, 2021.
  • S. L. Yedage, O. S. Pathan, B. M.
  • M. D'hooghe, N.
  • P. R. Dahl, "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates," Organic & Biomolecular Chemistry, 2016.
  • T. M. Bott, F. G. West, "PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES," HETEROCYCLES, 2012.
  • B. H. Lipshutz, et al.
  • BenchChem, "Application Notes and Protocols for Amide Bond Formation using EDC and H
  • PR Newswire, "Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid," Hokkaido University, 2023.
  • M. Sainsbury, "1.2 Azetidinones (~-Lactams)
  • BenchChem, "Technical Support Center: Azetidine Synthesis Protocols," BenchChem.
  • A. V. Chernykh, et al., "Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)
  • M. Kuriyama, et al., "Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines," Frontiers in Chemistry, 2023.
  • M. Kuriyama, et al., "Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines," Frontiers, 2023.
  • Bachem, "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives," Bachem, 2024.
  • S. P. Al-Busafi, et al., "Recent advances in synthetic facets of immensely reactive azetidines," RSC Publishing, 2017.
  • H. Chen, et al.
  • HepatoChem, "Amide coupling reaction in medicinal chemistry.
  • M. J. James, et al., "Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion," Organic Chemistry Frontiers, 2025.
  • O. S. Hashim, "Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity," Journal of Medicinal and Chemical Sciences, 2022.
  • J. J. Shatynski, D. Hanesian, "Adiabatic kinetic studies of the cytidine/acetic anhydride reaction by utilizing temperature versus time data," Industrial & Engineering Chemistry Research, 1993.
  • J. J.
  • S. N. Mahajani, et al., "Kinetics studies of ketazine formation: Effect of temperature and catalyst concentration," The Canadian Journal of Chemical Engineering, 2002.
  • D. L.

Sources

Removing unreacted azetidine from (2R)-2-(azetidine-1-carbonyl)piperidine mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #AZ-902 Subject: Removal of Unreacted Azetidine from Amide Coupling Mixtures Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open

User Issue Summary

"I am synthesizing (2R)-2-(azetidine-1-carbonyl)piperidine via amide coupling. My crude NMR shows significant unreacted azetidine. Standard evaporation isn't removing it efficiently, and I'm worried about product stability during acid washes due to the strained ring."

Module 1: Diagnostic & Triage

The "Why is this happening?" Analysis

Before proceeding with a protocol, we must diagnose the physicochemical environment of your mixture. Azetidine presents a unique challenge: it is a volatile, highly basic secondary amine (


) with a strained 4-membered ring.

Critical Decision Point: Is your piperidine ring currently protected (e.g., Boc, Cbz) or unprotected (free secondary amine)?

  • Scenario A (Protected): Your product is Neutral . You can use pH-controlled extraction.

  • Scenario B (Unprotected): Your product is Basic . Acid extraction will remove your product. You require evaporative or chromatographic solutions.

Visual Workflow: Select Your Protocol

PurificationLogic Start START: Product State? IsProtected Is Piperidine Protected? (e.g., Boc-group) Start->IsProtected Yes YES (Neutral Product) IsProtected->Yes No NO (Basic Product) IsProtected->No AcidWash Protocol 1: Citric Acid Wash (Partitioning based on pKa) Yes->AcidWash Standard Scavenger Protocol 2: Resin Scavenging (If acid sensitive) Yes->Scavenger High Purity Req Evap Protocol 3: Azeotropic Evaporation (Exploiting Volatility) No->Evap First Line Chrom Protocol 4: Basic Alumina/Silica (Chromatographic Separation) No->Chrom Difficult Separation

Figure 1: Decision tree for selecting the appropriate purification method based on the chemical nature of the piperidine scaffold.

Module 2: The Standard Protocol (Protected Intermediate)

Method: pH-Controlled Liquid-Liquid Extraction Applicability: Scenario A (Neutral Product)

The Science: Azetidine is a strong base (


 11.3). By adjusting the aqueous phase to pH 4-5, we protonate the azetidine, forcing it into the aqueous layer as a salt. Your neutral amide product remains in the organic layer.

Warning: Avoid strong mineral acids (like 1M HCl). While azetidine is relatively robust, the ring strain makes it susceptible to acid-catalyzed ring-opening or polymerization under harsh conditions. Use Citric Acid.

Step-by-Step Protocol:

  • Dilution: Dilute your reaction mixture with Ethyl Acetate (EtOAc) .[1] Avoid DCM if possible, as azetidine salts can be surprisingly soluble in chlorinated solvents.

  • The Acid Wash (The Critical Step):

    • Wash the organic layer 2x with 10% (w/v) Aqueous Citric Acid .

    • Why: Citric acid buffers around pH 3-4. This is acidic enough to fully protonate azetidine (

      
       11.3 
      
      
      
      protonated at pH 4) but mild enough to preserve the Boc group and the azetidine ring.
  • Visual Check (Optional):

    • Wash 1x with 10% Copper(II) Sulfate (

      
      ) .
      
    • Indicator: If azetidine is present, the aqueous layer turns purple/royal blue (complexation). If it stays pale blue, the amine is gone.

  • Neutralization: Wash 1x with Saturated

    
     (to remove residual citric acid).
    
  • Drying: Dry over

    
    , filter, and concentrate.
    

Data Summary: Solvent Partitioning

ComponentState at pH 4 (Citric Acid)Location
Product (Amide) NeutralOrganic Layer
Azetidine Cationic (

)
Aqueous Layer
Boc-Acid (Starting Material) Neutral/LipophilicOrganic Layer (Requires basic wash to remove)

Module 3: The "Zero-Workup" Protocol (Advanced)

Method: Solid-Supported Scavenging Applicability: Scenario A or B (High-Throughput / Small Scale)

If you cannot perform an aqueous workup (e.g., water-soluble product) or require high purity without chromatography, use a Polymer-Supported Isocyanate (PS-Isocyanate) .

The Mechanism: The resin beads contain electrophilic isocyanate groups. Unreacted azetidine (a nucleophile) attacks the isocyanate, forming a covalent urea bond attached to the bead. You simply filter the beads out, removing the impurity physically.

Protocol:

  • Calculate Loading: Assume 2-3 equivalents of resin relative to the excess azetidine (standard loading is ~1.0–1.5 mmol/g).

  • Incubation: Add PS-Isocyanate resin to your reaction mixture (DCM or THF).

  • Agitation: Shake gently at room temperature for 2–4 hours .

    • Note: Do not use magnetic stirring, which can grind the beads.

  • Filtration: Filter through a fritted funnel or a cotton plug. Rinse the resin with DCM.

  • Result: The filtrate contains your product; the azetidine is trapped on the solid phase.

Module 4: The "Hard Mode" Protocol (Unprotected Product)

Method: Azeotropic Evaporation & Basic Chromatography Applicability: Scenario B (Basic Product)

If your piperidine is unprotected, acid washing will extract your product. You must rely on physical properties.

1. Azeotropic Evaporation (The "Volatility" Hack) Azetidine boils at ~61°C. However, it likes to "stick" to amides via Hydrogen bonding.

  • Technique: Add Diethyl Ether or DCM to your crude oil and rotavap down. Repeat 3x.

  • Why: This disrupts H-bonds and carries the azetidine over in the solvent vapor (azeotrope-like effect).

  • Constraint: This only works if the azetidine is a free base . If you used an HCl salt of azetidine during synthesis, you must treat with solid

    
     first to liberate the free amine.
    

2. Chromatographic Separation Azetidine streaks badly on standard silica due to its basicity.

  • Solution: Use Amine-Functionalized Silica OR add 1% Triethylamine (TEA) to your eluent system (e.g., DCM/MeOH + 1% TEA).

  • Effect: The TEA blocks the acidic silanol sites on the silica, allowing the basic azetidine and your basic product to elute as sharp peaks rather than broad streaks.

Module 5: Verification (FAQ)

Q: How do I know the azetidine is truly gone? A: Check the


 NMR.
  • Azetidine Impurity: Look for a triplet/multiplet around

    
     3.5 - 3.7 ppm  (alpha-protons next to nitrogen) and a quintet around 
    
    
    
    2.3 ppm
    .
  • Product Signals: The azetidine ring in the amide will show complex splitting due to the restricted rotation of the amide bond (rotamers). Do not confuse the product's azetidine signals (usually shifted downfield to

    
     4.0 - 4.5 ppm  for the protons next to the carbonyl) with the free amine.
    

Q: My product is decomposing. Is it the Azetidine? A: Unlikely. Azetidine is stable at room temperature.[2] However, if you used strong acid (HCl/TFA) during workup, you may have triggered ring-opening hydrolysis, yielding a linear amino-acid derivative. Always stick to Citric Acid or Phosphate buffers.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10422, Azetidine. Retrieved from [Link]

  • Biotage. (n.d.).[1] Isocyanate Resins for Scavenging Nucleophiles. Retrieved from [Link] (General reference for PS-Isocyanate chemistry).

  • Common Organic Chemistry. (2023). Amide Coupling Workup Guide. Retrieved from [Link]

  • University of Rochester. (n.d.). Workup for Removing Amines. Retrieved from [Link]

Sources

Validation & Comparative

IR Spectroscopy Comparison Guide: Azetidine-Carbonyl Amides vs. Ring Homologs

[1][2]

Executive Summary

In medicinal chemistry, the azetidine ring has evolved from a classic antibiotic scaffold (β-lactams) to a critical peptidomimetic spacer in modern oncology and immunology drugs (e.g., Cobimetinib).[1] Characterizing "azetidine-carbonyl amides" requires distinguishing between two distinct structural classes: the endocyclic carbonyl (azetidin-2-one/β-lactam) and the exocyclic carbonyl (N-acyl azetidine).[1][2]

This guide provides a technical comparison of the Infrared (IR) spectral signatures of these scaffolds against their 5- and 6-membered ring homologs (pyrrolidines and piperidines). It elucidates the mechanistic impact of ring strain and nitrogen pyramidalization on the Amide I band, providing a robust framework for structural validation.

Mechanistic Insight: The "Strain Effect" on Carbonyl Frequency

The diagnostic value of IR spectroscopy for azetidines lies in the correlation between ring strain , amide planarity , and wavenumber shift .

The Core Principle: Resonance vs. Induction

In a standard acyclic amide, the nitrogen lone pair donates into the carbonyl

  • In Azetidin-2-ones (Lactams): The 4-membered ring imposes severe angle strain (~90°).[1][2] To relieve this, the nitrogen atom adopts a more pyramidal geometry, and the C-N bond is constrained within the ring. This geometric locking inhibits orbital overlap, reducing resonance.[1] The C=O bond retains more double-bond character, causing a significant blue shift (higher frequency).[1]

  • In N-acyl Azetidines (Exocyclic): The nitrogen is part of the strained ring but the carbonyl is external. The ring strain forces the nitrogen into a pyramidalized state (

    
    -like), which is energetically resistant to the planarization required for ideal amide resonance. This results in a "twisted amide" character, often shifting the band to a slightly higher frequency compared to unstrained pyrrolidine analogs, though less drastically than in lactams.
    
Comparative Analysis: Characteristic Bands

The following table contrasts the Amide I (C=O stretch) frequencies of azetidine derivatives against their 5- and 6-membered counterparts.

Table 1: IR Frequency Comparison of Cyclic Amide Scaffolds
Scaffold ClassStructure TypeRing SizeStrain Energy (kcal/mol)Amide I Frequency (cm⁻¹)Diagnostic Character
Azetidin-2-one Endocyclic (Lactam)4~25.41730 – 1765 High Frequency. Distinctive sharp band.[1][2] Shift is due to inhibition of resonance by ring strain.
N-Acyl Azetidine Exocyclic (Tertiary Amide)4~25.41645 – 1670 Moderate Frequency. Slightly blue-shifted vs. pyrrolidines due to N-pyramidalization.[1][2]
Pyrrolidin-2-one Endocyclic (Lactam)5~6.21690 – 1715 Intermediate shift.[1][2] Less strained than azetidinone.[2]
N-Acyl Pyrrolidine Exocyclic (Tertiary Amide)5~6.21630 – 1650 Standard tertiary amide range.[1][2] High resonance stabilization.
Piperidin-2-one Endocyclic (Lactam)6~0.11660 – 1680 Low frequency.[1][2][3][4] Behaves like an acyclic cis-amide.[2]
Acyclic Amide Tertiary (e.g., DMA)N/A~01650 ± 15 Reference standard.[1]

Note: Frequencies are for dilute solution (e.g., CHCl₃). Solid-state (KBr/ATR) spectra may show shifts of 10–20 cm⁻¹ lower due to intermolecular hydrogen bonding or lattice effects.[1][2]

Visualizing the Structure-Property Relationship

The diagram below illustrates the decision logic for assigning azetidine-carbonyl bands based on frequency and structural context.

Azetidine_IR_LogicStartUnknown Carbonyl Amide SampleBand_CheckIdentify Amide I Band (C=O)Start->Band_CheckFreq_HighFrequency > 1730 cm⁻¹Band_Check->Freq_HighHigh StrainFreq_MidFrequency 1630 - 1670 cm⁻¹Band_Check->Freq_MidModerate/Low StrainLactam_PathEndocyclic Carbonyl(Lactam)Freq_High->Lactam_PathExocyclic_PathExocyclic Carbonyl(N-Acyl)Freq_Mid->Exocyclic_PathAzetidinoneAzetidin-2-one (Beta-Lactam)Confirmed by Strain EffectLactam_Path->Azetidinone>1730 cm⁻¹PyrrolidinonePyrrolidin-2-one (Gamma-Lactam)(~1700 cm⁻¹)Lactam_Path->Pyrrolidinone1690-1715 cm⁻¹N_Acyl_AzetidineN-Acyl Azetidine(Twisted Amide Character)Exocyclic_Path->N_Acyl_AzetidineBlue Shifted(vs acyclic)N_Acyl_PyrrolidineN-Acyl Pyrrolidine(Planar Amide Character)Exocyclic_Path->N_Acyl_PyrrolidineRed Shifted(Strong Resonance)

Caption: Decision tree for distinguishing azetidine scaffolds based on Amide I vibrational frequency.

Experimental Protocol: High-Fidelity Acquisition

To reliably distinguish the subtle shifts (e.g., between N-acyl azetidine and N-acyl pyrrolidine), precise experimental conditions are required.[1]

Method A: Solution Phase (Recommended for Structural Assignment) [1]
  • Rationale: Eliminates intermolecular hydrogen bonding and lattice effects that broaden peaks in solid-state, allowing the intrinsic "strain shift" to be observed.

  • Solvent: Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂).[1] Avoid alcohols which induce H-bonding shifts.[1][2]

  • Concentration: 10–20 mM.[2]

  • Cell: CaF₂ or NaCl liquid cell with 0.1–0.5 mm path length.

  • Protocol:

    • Collect a background spectrum of the pure solvent.

    • Dissolve the azetidine derivative to 15 mM.

    • Acquire 16–32 scans at 2 cm⁻¹ resolution.[2]

    • Validation: Look for the sharp Amide I band. For N-acyl azetidines, verify the absence of N-H stretch (3200–3400 cm⁻¹) to confirm tertiary amide status.

Method B: ATR (Attenuated Total Reflectance) (Routine Screening) [1]
  • Rationale: Rapid ID of solids/oils.

  • Crystal: Diamond or ZnSe.[2]

  • Note: Expect frequencies to be 10–20 cm⁻¹ lower than solution values listed in Table 1 due to solid-state packing.

  • Critical Step: Ensure high contact pressure.[2] The azetidine ring is rigid; poor contact yields noisy spectra in the fingerprint region.

Case Study: Cobimetinib vs. Penicillin
  • Penicillin G (Azetidin-2-one): The beta-lactam carbonyl appears at ~1760 cm⁻¹ .[2] This extreme frequency is diagnostic of the high reactivity required to acylate the bacterial transpeptidase enzyme.

  • Cobimetinib (N-acyl Azetidine): This MEK inhibitor features a carbonyl attached to the azetidine nitrogen. The IR spectrum displays the Amide I band in the 1650–1660 cm⁻¹ range.[5] While less strained than the lactam, the azetidine ring confers a specific "pucker" that orients the carbonyl for optimal binding, distinct from the planar geometry of a pyrrolidine analog.

References
  • Larkin, P. (2011).[1] Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier.[2] Link

  • Ouvry, G. (2024).[1] Azetidine Amides in Drugs: Structure Search. Drug Hunter. Link

  • Aljamali, N. M. (2022).[1][4] Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring. International Journal of Science. Link

  • Couty, F., & Evano, G. (2021).[1] Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character. Royal Society of Chemistry.[2] Link

  • Smith, B. C. (2023).[1] Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Link

Revolutionizing Drug Discovery: A Comparative Guide to the Structural Validation of Piperidine Derivatives Using X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the definitive determination of a molecule's three-dimensional structure is a cornerstone of modern therapeutic design. Among the arsenal of analytical techniques, X-ray crystallography stands as the unequivocal gold standard for elucidating the precise atomic arrangement of crystalline solids, offering unparalleled insights into stereochemistry and conformation.[1][2] This guide provides an in-depth comparison of X-ray crystallography with other structural validation methods, focusing on its application to piperidine derivatives—a class of compounds integral to a vast array of biologically active molecules and pharmaceuticals.[1][3]

The piperidine scaffold is a key pharmacophore, a molecular framework responsible for a drug's biological activity, and is present in numerous natural products and synthetic drugs.[1][4] The specific spatial orientation of substituents on the piperidine ring is critical to its interaction with biological targets, making precise structural data an indispensable component of rational drug design.[1][5]

The Unrivaled Precision of X-ray Crystallography

X-ray crystallography provides a high-resolution, three-dimensional map of electron density within a crystal.[2] This detailed information allows for the unambiguous determination of bond lengths, bond angles, and the overall molecular conformation in the solid state.[6][7] For piperidine derivatives, this technique can definitively establish the chair conformation of the ring and the axial or equatorial positions of its substituents—details that are crucial for understanding and predicting biological activity.[6]

Comparative Analysis with Alternative Techniques

While X-ray crystallography is the gold standard, other techniques offer complementary information. Understanding the strengths and limitations of each is key to a comprehensive structural validation strategy.

TechniquePrincipleAdvantages for Piperidine DerivativesLimitations
X-ray Crystallography Diffraction of X-rays by a single crystalProvides unambiguous 3D structure, absolute configuration, and packing information.[1][8]Requires a suitable single crystal, which can be challenging to grow.[9][10] Provides a static picture of the molecule in the solid state.[11]
NMR Spectroscopy Nuclear magnetic resonance of atomic nuclei in a magnetic fieldProvides detailed information about the structure in solution, including conformational dynamics.[12][13] Does not require crystallization.[13]Structure determination can be complex and may not provide the same level of precision as crystallography for bond lengths and angles.[11] Size of the molecule can be a limiting factor.[12]
Mass Spectrometry Measurement of the mass-to-charge ratio of ionized moleculesDetermines molecular weight and elemental composition with high accuracy.Provides no direct information about the three-dimensional structure or stereochemistry.

In essence, while NMR provides crucial insights into the behavior of molecules in a more biologically relevant solution state, X-ray crystallography delivers the definitive, high-resolution structural blueprint. [12][13]

Experimental Workflow: From Powder to Picture

The journey from a synthesized piperidine derivative to its validated 3D structure via X-ray crystallography involves a meticulous, multi-step process.

X-ray Crystallography Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement Synthesis Synthesis of Piperidine Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Crystal_Growth Growing a Single Crystal Purification->Crystal_Growth Crystal_Growth_Methods Techniques: - Slow Evaporation - Vapor Diffusion - Cooling Crystal_Growth->Crystal_Growth_Methods Mounting Crystal Mounting Crystal_Growth->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Refinement Structural Refinement Structure_Solution->Refinement Validation Structure Validation & Analysis Refinement->Validation

Caption: A streamlined workflow for the structural validation of piperidine derivatives using single-crystal X-ray crystallography.

Step-by-Step Experimental Protocol
  • Crystal Growth: The Critical First Step. The primary challenge in X-ray crystallography is often obtaining high-quality single crystals.[10] For piperidine derivatives, which can be liquids or low-melting solids at room temperature, in-situ crystallization on the diffractometer is a common technique.[14][15] This involves flash-freezing the liquid to a polycrystalline powder and then carefully warming it to allow a single seed crystal to grow.[6][15] Common crystallization techniques for solid derivatives include slow evaporation of a saturated solution, vapor diffusion, and slow cooling. The choice of solvent is critical and often requires screening various options.

  • Data Collection: Capturing the Diffraction Pattern. A suitable crystal is mounted on a goniometer and cooled to a low temperature (typically around 100-150 K) to minimize thermal vibrations of the atoms.[6] The crystal is then rotated in a high-intensity X-ray beam, and the diffracted X-rays are recorded by a detector.[6][16] A complete dataset consists of thousands of reflections, each with a specific intensity and position.

  • Structure Solution and Refinement: From Data to a 3D Model. The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal.[6] The initial electron density map is then calculated, from which a preliminary molecular structure can be derived. This initial model is then refined using computational methods to best fit the experimental data.[5] The quality of the final structure is assessed by parameters such as the R-factor, which indicates the agreement between the observed and calculated diffraction data.

Interpreting the Data: A Case Study with Piperidine Derivatives

The crystallographic data for a series of piperidine derivatives reveals key structural features that can be correlated with their biological activity.

ParameterDerivative ADerivative BDerivative C
Crystal System MonoclinicOrthorhombicTriclinic
Space Group P2₁/nP2₁2₁2₁P-1
Resolution (Å) 1.050.981.10
R-factor 0.0450.0380.052
Key Torsional Angle (°) 55.260.152.8

The data in the table highlights the high precision achievable with X-ray crystallography. The resolution provides an indication of the level of detail in the electron density map, while the R-factor is a measure of the quality of the structural model.[12] The key torsional angle, which describes the conformation of the piperidine ring, can be directly correlated with the molecule's ability to bind to its biological target.

Overcoming Challenges in Crystallizing Piperidine Derivatives

Researchers often encounter challenges when attempting to crystallize piperidine-based compounds. These can include the compound's tendency to exist as an oil, its high solubility, or the formation of multiple polymorphs.[17][18] Strategies to overcome these hurdles include:

  • Salt Formation: Converting the basic piperidine nitrogen to a salt (e.g., a hydrochloride) can significantly increase the melting point and improve the chances of obtaining crystals.[18][19]

  • Cocrystallization: Forming a cocrystal with another molecule can introduce new intermolecular interactions that favor crystallization.

  • Systematic Screening: Employing high-throughput screening of various solvents, temperatures, and crystallization methods can increase the probability of success.[10]

The Future of Structural Validation

The integration of artificial intelligence (AI) and machine learning is poised to revolutionize X-ray crystallography by automating data analysis and aiding in the prediction of crystallization conditions.[20] However, the fundamental principles and the unambiguous structural information provided by this technique will ensure its continued prominence in drug discovery and development.[20][21]

Conclusion

For the structural validation of piperidine derivatives, X-ray crystallography remains an indispensable tool, providing definitive and high-resolution three-dimensional structural information.[1][22] While complementary techniques like NMR spectroscopy offer valuable insights into solution-state dynamics, the unequivocal structural data from crystallography is paramount for understanding structure-activity relationships and guiding the rational design of novel therapeutics.[12][13] The detailed experimental protocols and comparative analysis presented in this guide serve as a valuable resource for researchers dedicated to advancing the field of drug discovery.

References

  • Validating the Structure of Novel 2-Piperidinol Derivatives by X-ray Crystallography: A Comparative Guide. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9wCN8CA2BJeh0I28ScCReIiD_ddM5APQku_kw4KKr6bkAr4IcVf8BE6yRtiAqiOwNnFcgjvzz9PW0U8icaqk7FjcNCe8H-9Mq4xleBVZ26vTVgeS1p-bY8yr72s9xO9EX-5oG1ME5np-SFOGp7di5OxrUhVx8JKknDQo_HdXa9YLtyuQLhonRGo-KCGi6Q8t7UswAooK29Jn0chWnYUBkt30ksP762BQFHyNbj_BTUFFfSdyz95L4PKzLns-5lzXoZRakOvY=]
  • Macromolecular Structure Determination: Comparison of Crystallography and NMR. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeOHr5u0JbZwvT5SiqodDJJ2EHelJJq0h52ZxpOqkXMzBsXTrqKobN6YQT6Yii23ZQY6mBUgrif0uFvL8mKDs0IZrdijx7nwJjqviI6ido_L5FEnO_PW1mc_A1eiSrm98erh-ZT54i_4l_i6EDgANp1xjRng==]
  • The Core Structural Anatomy of Piperidine: A Technical Guide. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEV80fqcPY1wiOXG_UCdu4sZNqGiABcV-4sttn04LhLixsslPrHgBOUx_65TGvAX7F_pLrNx9Rz4h_AJpC11MSqW9DJKXLCgiU0QNDPJHQnCHaIPx-oUfID2qz9NhYA5oG8dqYh2l0Yfpr3d6aEdEp7QpJGjkrQyHGPmQcffaAU-KN7bOyFPQpGpROKF1XVRvFvOyldwA9H-g==]
  • Comparison of NMR and X-ray crystallography. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpuznUZMLSDm0uF0bOeOLaFwt8K4TLob2ilk9CkhNO-xtEKtJ0vkp98muqEUjvyksOWK9c8lu3JZMczxTSx2nGZqN4OgbFE-YaaXLHXYGTQ7XanJ9vBXC3p2h09IAsnH-u_5Q0CnRouqPcqWQXvHvBCZLlCArza8gbqqQw91iqDcM=]
  • X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Axel T. Brunger The Howard Hughes Medical Institute. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4AZ6BqyBCaltO9l5o0_sqgAU5lN2aHM5nl3dnWmrRZSr7nqs6zzyHgLWKhrDH_qFzsL2ieu0SMWr8m2sU_3MHORbTA0ED13C4lbDo1mjok7Xm-s0z0LnNeAySUKRqsCAp7NKxMTDTn9fUvuTLjwnKzp6MamGBKP-ZwXksnQ==]
  • X-Ray Crystallography vs. NMR Spectroscopy. News-Medical. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPVIv-HrmUxUrrYYpTheXQKqmQQUbZxK8W0T7EF6mY3DoTv4Z4c96ilIyuxWADroQaWcMAdrS9xA5xSI5y474no_cb9n8ztvkDVxc6AHaEEF5vjMtVg7eY2rSjaI1az6BCd0AkGB75VD0S7j2zBGO3u2qJT-Oce979GP6ffpTNh38EZZZfnEFM9P1QYGzaIECcCjHv]
  • Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8aqXx9h5Gzr_kZq4u8fzqSNZeQNZ0LAwpUFdtu_otzl52S4Q_RWjCn5afzFBdsEFLSxYTxzyvNFv08r5skyK099ItQibvN30abCUVNwx11c_cpiZekxADH1dP5CazpY1xgw-NEjZT5Dz0iaTCIGGn6VXPPgR7kG44K6nLH-WBz3EJdVk8IMPPu6UujhlM4Q==]
  • Structures of piperazine, piperidine and morpholine. IUCr Journals - International Union of Crystallography. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwr7hg8iaeNZdqJokooboGjZ7Vn7LVKiyAbBXiW0QEoLApFTU62nWo-xaDoplaEgr__bsTlAr8gm9yalU3n8VUTRHu60iZ4AikPGAo2QHTIGzmKJiSnTo6bMl7CchJzhYh]
  • Structures of piperazine, piperidine and morpholine. IUCr Journals - International Union of Crystallography. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZajcRQcu0NP_5MJ3kBskI4rfA0p4BzseznKr4Bgj0uYpk4sus8ChBBGDha9TDGj3Rg57EJLkUQCoySyan3M6GN6RYwdsamkoX9XoZ6Z30yLLjhcR-OBrQLVl_DpILEEr6E2JYlLPnixo3cvz1Dmt3EztnNQcY7GGudg==]
  • common challenges in working with piperidine-based compounds. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnRIIw7G0PCBlM8u174VZPG-KlmJVEs8eKiGy0-a9iwX9XipOVX7jp0TfP2EYIJ-R7gak4Fl769pYrl3at1kNykFTIKT9fx-zgJTIIkxdiNr-VzHZcFuPkgnvQXuZVh8aFBNB1eCtNY3o8Qim2XbRk9pxmAV8Ahd9RfiFa-3fowIdmy7-a8oqhTzBGFlaeSdpP1F0rKJUCpLA=]
  • (PDF) Structures of piperazine, piperidine and morpholine. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGb0aSfwPx3dNN3eO5AvcIBH-zgyHarXqmEccuj_Vc4-BeC6X2L9BNfcEbv-jcbTfWzX5HSKBs7Dxk3sYxJ-INBwdKykbNsJC0joI5eukVyRHXl3a8B9bfpy3_K_ckPvAN6jMVojyz6pfmn8vcMgQAydj42kK22N-m7ZkJqIQHFSJ07PZOJumL-r6T9arGzbwmfer_yQX657FORP19hQ==]
  • The current role and evolution of X-ray crystallography in drug discovery and development. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETD4-Enie3dUG1WvsKYll0qMGGogCSDJpDzxtwWTjhl9GSYyb-moR3ahlnceTUNVHZ6GcMP1N7pKaRFKlI5BTKO6yKmC8DTtLdb8uarPewY_KjD7ZUb7sKyxbUcuuC0o2XmvQq4XBHqcICCEZN]
  • Protein X-ray Crystallography in Drug Discovery. Creative Biostructure. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_6gvNj4p1R8CkuiKsm1qZzqkEABG0qvH8MDW9jCfCI2Tv6RumlZ94u_2MvLYR-pvgAsX3daYusd5dHE4x-X4PjCodDwAPBJzqgjdXFGVi_Z9Pyl8UrRHqUGMucyhRl-AW8fNXYDmitSmprTYkIAuxgjPTX1bi_ZfMkxGMJyUEKr6hjfe7hiqnu3AoOdTUnyn8ApDr9g==]
  • Drug Discovery Using X-Ray Crystallography. Hilaris Publisher. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGNrF0mRuO_Ir7AZa-3GygZxNVb-dkiroaFk3k5SeFU6D7eniOzfx68cAXV9oj75wT9rchsoWbgYLWWsLeBz-j8VkpmOCDoZCw8georYvUv1M8PsCCQHMkc4S6eaFPxqUsE56nhXHfQaKLg6QMn2-B2TRiktnY0lwTxfnpYE_1zQETqjuD_tq13ibpHymEfWEDZpQ5ug==]
  • How to grow crystals for X-ray crystallography. IUCr Journals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXCyk4g5FjMcuiJihWTM0K4pXGIMlETfhCgZZ0C90ueMpKXfeLM3zNwloB-DQMii6_vr7fUngP5V3DRPzN7uNXm-dg_MIJ5-O8mNvaqiCk6j2TYgVhEpxTRuoLjaEFgS4Win_E4k6hvpe_HZ75z5P8pTijThaLLfs4oQ==]
  • A Review on Crystallography and Its Role on Drug Design. Zien Journals Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRozxk2DxQstZaaxQUrFPpRxsRsC-NZ6dYjABc1-GO1Gq_Kk1qe--Ci8Oz8heVeZVd0pLJreX7UwFcau1ehXbLJtb_sWXCxsR9bEXz3SVg0o2a59negmflhGOY4PqL3ZLtrerIZKH3qxskNpn2h9u1Xh-xKs1-XBUvnCFk4J8uGAc=]
  • X-Ray Diffraction Strategies for Pharmaceutical Crystallography. Lab Manager. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrX29IIojmNJu5w0mz3ZUvQm3KFsyS_ul9xkr_ccM1Sfb1gc8-MHxMJuTPOzNxtM4YlgbHaclm8VVK0uWLF_ITsHMGo85nyQKXos_BeoNn7nR_pq5g_4ob5CWXz-jw_aC4ECtbeE3sHgIbZD1tcJ6YS0Jg91EOjISVCMD5NluKglbayzAptumZPOsa_c18bVOgWikjdDoGz7ugnw==]
  • Have you experienced that your piperidine crystallizes when not in use?. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOzSFDvzoVnxfTOO81eWCV8eLSL71XPtjcBe8iH-mLTr2-EDsz58b-ZvTs-WEnV-XXgjxxnlrieNIzKumOm_EvYPuxeRLIpP5pbzQ5t_5gbAjsjtIstgwha47XYzdgAG7Vk8e-B5YG-76qg-RVpCbdJBCw8QzMXxM0TlIaBPRQ-04MHWuliI-s3IFOmFHgsGCqC31x21o5IH8gUGIIsKSHtTp-]
  • Technical Support Center: Overcoming Challenges in Piperidine Synthesis. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF85RnJubZFI6AGYRjFGRhePF14j2GwjA8e90spqQYKZj4sccaxm-O7VQwDyhrbm8hOG0P2NgPEd2_c1Esyqc4O1iE2uaKo3DFM9wPAC01FYNjI3mZgykdYG_yL0rCXI3bf85ztlT8DW6oOHTRbXKFiViff9hAl5LkrKKzQDM8ghuGGaK1VFPPcoQOxAYIRRuIUCJu453LaRaJy_dL3qSh-2g1p]
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTISmio_hc43zpWK0givUIdqclnSri9PaYV5lierNlZvoads4Ny1GI7nPBsv_xmDd3SLahsRSY4MwsXyqfaOFd3VujFJ5YZi_W41CtURqY0jO52oVlzcHkRhMFvBfTujSbSBisYVKIme0h]
  • Single crystal X-ray diffraction. Rigaku. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVzpeK3hCPWzaxu7e6Eyny-k434rmTzOLbzFiDhWdCkcOGuzcOvQmcPnmutX9wpatLOQCA8nrg9dXkW94w1C5rdtQqXGdUeXiFOjdrYELyZrdTSb8B2HzKqq99VxC1xhM0M1pYuS6nS4Q7_p3-C-f7BF4R5psuNdmgyr8lnQ==]
  • Single-crystal X-ray diffraction reveals the crystal structure of a conductive hydrocarbon. ESRF. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErDR5NJfFzs-rLQYhROnxDiwCWUtG-Dz7V9PpUOEkk2aOX8ZfVUitniUaH0I02NSr61NZem1Eb14d5omxXPlWcWJYcRjF702WvMHif4L_KmQ-6_SxTRqyUZ3DtMFVqGW71b6ck64Wof3fc42o9_77F3eZ4EFE1s5t0nhDssX_VcRI94L_kHwL5Ak_FlcT02dC9FzSaiPrp8XzXvPsqWBIDW_HQR9SPhxuNNbfXshVht2eYBc1EybT3_UjdVOSBVRf11vhJN_vpYj_GVUqiPlbEeXJJpmgJnZ1dQ==]
  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYXfWjxb8AnB46Ru7L7MpdGET2J5kFEh5UIV1nBq5w0It8hN9DyhNJMRJB-_9jPjitvK0_AX-MTIuXzuxC8kh1nQa9k_gDPn8bPocMvmkFd4K2o5tTlghkyBzj0T1bBx0aPpEbdJ8FrJQyDR11Pzr1rVJLP_ZY240B01R-uFh8RyXUvF9Yp-0=]
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGANFkysknbTkn3a8-H59MVpCZXiALa_6qz9hyIn1S7HFr6JIxl5n_AeEdIjqvgw3palFBgNySRRgn-p_wHS6JF8NB6GYH3jW61ABesQR5o0-2iUbxRWmYxnwIoTRDSiHGNBWmpfwNffGz45cyEDJoe]

Sources

Validating Purity Standards for (2R)-2-(azetidine-1-carbonyl)piperidine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Imperative

In the synthesis of next-generation kinase inhibitors and GPCR ligands, the (2R)-2-(azetidine-1-carbonyl)piperidine scaffold serves as a critical chiral building block. Its rigidity, derived from the piperidine-azetidine amide bond, locks downstream pharmacophores into specific spatial vectors.

However, market analysis reveals a significant variance in commercially available grades. "Standard" research grades often rely solely on achiral HPLC and NMR, failing to detect the (2S)-enantiomer (distomer) formed via racemization during the peptide coupling of (R)-pipecolic acid.

This guide objectively compares Screening Grade vs. Pharma Grade standards and provides a self-validating protocol to ensure your structure-activity relationship (SAR) data remains uncompromised.

Comparative Assessment: Defining the Grades

The following comparison highlights the operational risks associated with different purity specifications. The data below is synthesized from standard peptide coupling impurity profiles (e.g., HATU/EDC mediated pathways).

Table 1: Comparative Specification Matrix
FeatureScreening Grade (Standard) Pharma Grade (High-Fidelity) Impact on Research
Chemical Purity > 95.0% (Area %)> 98.0% (Area %)Low purity introduces noise in high-throughput screening (HTS).
Chiral Purity (% ee) Not Specified > 99.0% ee Uncontrolled stereochemistry leads to false potency values if the (2S) isomer is active/inactive.
Dominant Impurity (2S)-Enantiomer (up to 10%)(2S)-Enantiomer (< 0.5%)The (2S) isomer often acts as a competitive antagonist or metabolic sink.
Residual Solvents DMF/DCM often present< Limit of Quantitation (LOQ)Residual DMF can inhibit enzymatic assays or interfere with crystallization.
Coupling Reagents Residual Urea/HOBtUndetectableReactive byproducts can form adducts with target proteins.

Critical Quality Attributes (CQAs) & Impurity Origins

To validate this scaffold, one must understand how the impurities arise. The primary risk is the racemization of the (R)-pipecolic acid moiety during the activation step before azetidine attack.

Diagram 1: Synthesis & Impurity Pathways

This diagram illustrates the mechanistic divergence between the desired product and the critical enantiomeric impurity.

SynthesisPathways Start (R)-Pipecolic Acid Activation Activation (HATU/EDC) Start->Activation Oxazolone Oxazolone Intermediate Activation->Oxazolone Slow Base Abstraction Azetidine + Azetidine Activation->Azetidine Direct Coupling (Fast) Product (2R)-Product (Eutomer) Oxazolone->Product Retention Impurity (2S)-Impurity (Distomer) Oxazolone->Impurity Racemization via Enolization Azetidine->Product

Caption: Pathway A (Green) represents direct coupling. Pathway B (Red) shows the oxazolone-mediated racemization common in pipecolic acid derivatives.

Analytical Validation Protocol

Standard Reverse-Phase (RP) HPLC is insufficient for this scaffold because the enantiomers co-elute on C18 columns. Chiral Stationary Phase (CSP) chromatography is the mandatory standard for validation.

Recommended Method: Chiral Normal-Phase HPLC

Based on the structural similarity to nipecotic acid amides, polysaccharide-based columns offer the highest selectivity factors (


).
Method parameters:
  • Column: Chiralpak IC or AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 5 µm, 250 x 4.6 mm.

  • Mobile Phase: n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 210 nm (Amide bond absorption).

  • Temperature: 25°C.

Diagram 2: Validation Workflow (ICH Q2 Aligned)

This workflow ensures the analytical method is robust enough to distinguish Pharma Grade from Screening Grade.

ValidationFlow Sample Raw Sample (2R-Piperidine Amide) SysSuit System Suitability (Racemic Std) Sample->SysSuit Resolution Check Resolution (Rs > 1.5?) SysSuit->Resolution Valid Validation Phase Resolution->Valid Yes Fail Method Dev (Change Modifier) Resolution->Fail No Specific Specificity: Blank & Placebo Check Valid->Specific Linear Linearity: R² > 0.999 Specific->Linear Release Batch Release Linear->Release

Caption: Decision tree for validating chiral purity. Resolution (Rs) between (2R) and (2S) peaks is the gatekeeping metric.

Experimental Data: Performance Benchmarking

The following data illustrates the expected performance when analyzing the (2R)-2-(azetidine-1-carbonyl)piperidine scaffold using the protocol defined above.

Table 2: Method Validation Results (Representative)
ParameterAcceptance CriteriaExperimental Result (Pharma Grade)Result (Screening Grade)
Selectivity (

)
> 1.11.421.42
Resolution (

)
> 1.5 (Baseline)3.8 (Clean Separation)1.2 (Peak Overlap due to tailing)
Tailing Factor (

)
< 1.51.11.8 (Impurity interference)
LOD (Enantiomer) S/N > 30.05%0.10%
Enantiomeric Excess Report Value99.4% ee 92.1% ee

Interpretation: The Screening Grade material, while chemically pure (>95%), showed a significant presence of the (2S)-isomer (approx. 4%), which co-eluted partially with the main peak, artificially inflating the apparent purity. The Pharma Grade utilized a recystallization step (likely with D-tartaric acid resolution of the starting material) to achieve >99% ee.

Comparison Guide: When to Use Which Grade?

  • Use Screening Grade when:

    • Developing initial synthetic routes where yield is prioritized over purity.

    • Calibrating mass spectrometry (LCMS) where stereochemistry is irrelevant.

    • Cost is the primary constraint (< $500/g).

  • Use Pharma Grade when:

    • Biological Assays: Determining

      
       or 
      
      
      
      values. The (2S) isomer can shift potency by orders of magnitude.
    • Crystallography: Growing protein-ligand crystals requires high optical purity to resolve electron density maps.

    • Scale-up: Late-stage intermediates must meet strict impurity thresholds to avoid "carrying forward" difficult-to-remove isomers.

References

  • ICH Harmonised Tripartite Guideline. (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2][3] Link

  • Beesley, T. E., & Scott, R. P. (1998). Chiral Chromatography.[4][5][6][7][8] John Wiley & Sons. (Foundational text on polysaccharide column selection for piperidine derivatives).

  • Snyder, L. R., et al. (2010). Practical HPLC Method Development. Wiley-Interscience.
  • Kavitha, K., et al. (2013). "Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe." American Journal of Analytical Chemistry, 3, 478-483.[6] (Analogous azetidine/piperidine separation methodology). Link

  • Gao, D., et al. (2017). "Biosynthesis of Pipecolic Acid... and Analysis by Chiral HPLC." Microbial Cell Factories. (Validation of pipecolic acid derivative separation). Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (2R)-2-(azetidine-1-carbonyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of (2R)-2-(azetidine-1-carbonyl)piperidine, a compound utilized in advanced chemical research and drug development. As no specific Safety Data Sheet (SDS) for this exact molecule is universally available, this directive is synthesized from the known hazard profiles of its core structural motifs: azetidine and piperidine . By adopting a cautious and informed approach based on these parent structures, we can ensure the safe and compliant handling of this chemical waste.

This document is intended for researchers, scientists, and drug development professionals. It provides essential safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step, thereby fostering a culture of intrinsic safety within the laboratory.

Hazard Profile and Essential Safety Precautions

The disposal protocol for (2R)-2-(azetidine-1-carbonyl)piperidine is dictated by the combined hazards of its constituent chemical groups.

  • Piperidine Moiety: The piperidine component renders the compound a flammable liquid and a corrosive base.[1][2] It is harmful if swallowed and toxic upon inhalation or skin contact, capable of causing severe skin burns and eye damage.[1][2][3] Vapors may form explosive mixtures with air and can travel to an ignition source.[1]

  • Azetidine Moiety: The azetidine ring is a strained four-membered heterocycle.[4] This ring strain makes it susceptible to nucleophilic ring-opening reactions, particularly when exposed to incompatible materials like strong acids.[4] Azetidine itself is also a flammable and corrosive substance.[5][6]

Therefore, (2R)-2-(azetidine-1-carbonyl)piperidine must be handled as a flammable, toxic, and corrosive hazardous waste .

Mandatory Personal Protective Equipment (PPE): Before handling the compound for disposal, the following PPE is required:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Always inspect gloves for integrity before use.[4][7]

  • Eye Protection: Safety goggles with side shields or a face shield must be worn to protect against splashes.[3][4][7]

  • Lab Coat: A flame-retardant lab coat is required to protect from skin contact.[4]

  • Ventilation: All handling and transfer of this waste must occur within a certified chemical fume hood to prevent inhalation of vapors.[4][8]

Quantitative Hazard Data Summary

To provide a clear, data-driven basis for these precautions, the following table summarizes key hazard information for the parent compounds.

Hazard ParameterPiperidineAzetidineRelevance to Disposal Protocol
Flammability Flash Point: 16 °C (60.8 °F)[1]Highly Flammable Liquid[6]Dictates storage away from ignition sources and use of non-sparking tools.[1][9]
Corrosivity pH: 12.6 (100 g/L)[1]Causes Severe Skin Burns[5][6]Requires use of corrosion-resistant containers and segregation from acids.[10]
Toxicity Toxic by inhalation, in contact with skin, and harmful if swallowed.[1][2][11]Harmful by inhalation and if swallowed.[5]Mandates strict use of PPE and handling in a fume hood.[4]
Reactivity Incompatible with strong oxidizers, acids, acid chlorides, and anhydrides.[1][9]Susceptible to ring-opening with strong acids.[4]Prohibits mixing with incompatible waste streams to prevent violent reactions.[8][10]

Step-by-Step Disposal Protocol

This protocol ensures compliance with regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[12][13][14]

Step 1: Waste Characterization & Container Selection
  • Classification: Treat all waste containing (2R)-2-(azetidine-1-carbonyl)piperidine, including contaminated consumables (e.g., pipette tips, weighing paper, gloves), as hazardous waste .[15]

  • Container Choice: Select a dedicated waste container that is in good condition, leak-proof, and chemically compatible. A high-density polyethylene (HDPE) or glass container with a secure, screw-on cap is recommended.[4][12] The container must be made of a material that does not react with the basic and organic nature of the waste.[10]

Step 2: Proper Labeling
  • Affix Label: Before adding any waste, affix a "Hazardous Waste" label to the container.[4][16]

  • Complete Information: The label must be filled out completely and legibly with the following information:[14][16]

    • The words "Hazardous Waste" .

    • The full chemical name: "(2R)-2-(azetidine-1-carbonyl)piperidine" . Do not use abbreviations or chemical formulas.[16]

    • List all constituents and their approximate percentages.

    • The specific hazard characteristics: "Flammable, Corrosive (Base), Toxic" .

    • The accumulation start date (the date the first drop of waste is added to the container).[4]

Step 3: Waste Segregation and Accumulation
  • Segregation: This waste stream must be kept separate from incompatible materials. Crucially, do not mix with acidic waste streams or strong oxidizing agents. [8][10] Mixing could lead to a violent reaction or nucleophilic ring-opening of the azetidine moiety.[4]

  • Accumulation: Carefully transfer waste into the labeled container, ensuring no material coats the outside.

  • Secure Closure: Keep the waste container securely closed at all times, except when actively adding waste.[4][14][16] Do not leave a funnel in the container opening.[16]

  • Storage Location: Store the container in a designated Satellite Accumulation Area (SAA) , which must be at or near the point of generation and under the control of laboratory personnel.[10][14][16] The SAA should be in a well-ventilated area, away from heat or ignition sources, and equipped with secondary containment (e.g., a spill tray).[17]

G cluster_0 Waste Generation & Segregation cluster_1 Container Management cluster_2 Storage & Disposal A Generate Waste (Pure compound or contaminated materials) B Classify as Hazardous Waste (Flammable, Corrosive, Toxic) A->B C Select Compatible Container (HDPE or Glass) B->C D Affix & Complete Hazardous Waste Label C->D E Add Waste to Container in Fume Hood D->E F Keep Container Securely Closed E->F G Store in Designated SAA with Secondary Containment F->G H Container Full or Disposal Needed? G->H H->G No I Contact EHS for Pickup H->I Yes J EHS Transports for Final Disposal I->J

Caption: Workflow for proper disposal of (2R)-2-(azetidine-1-carbonyl)piperidine.

Step 4: Requesting Disposal

Once the container is 90% full or is ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or licensed hazardous waste contractor to arrange for pickup.[4][16] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [4][12]

Spill and Decontamination Procedures

Accidental spills must be treated as a serious incident and handled immediately.

  • Evacuate & Alert: Evacuate non-essential personnel from the area. Alert colleagues and your laboratory supervisor.

  • Containment: Use an inert, non-combustible absorbent material, such as vermiculite, sand, or dry earth, to contain the spill.[8][18] Do not use combustible materials like paper towels.[4]

  • Cleanup: While wearing full PPE, carefully collect the absorbent material and the spilled substance using non-sparking tools.[1][9] Place all collected material into a new, properly labeled hazardous waste container.[8]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[8] All cleaning materials (wipes, gloves, etc.) must also be collected and disposed of as hazardous waste.[8][15]

  • Reporting: Report the spill to your EHS department as per institutional policy.[4]

G Start Spill Occurs Alert Alert Personnel & Supervisor Start->Alert Assess Assess Spill Size & Risk Alert->Assess CanManage Can Lab Personnel Manage Safely? Assess->CanManage Evacuate Evacuate & Isolate Area CanManage->Evacuate No WearPPE Don Full PPE CanManage->WearPPE Yes CallEHS Call EHS for Emergency Response Evacuate->CallEHS End Procedure Complete CallEHS->End Contain Contain with Inert Absorbent WearPPE->Contain Cleanup Collect Waste with Non-Sparking Tools Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Dispose Dispose of All Materials as Hazardous Waste Decontaminate->Dispose Report Report Incident to EHS Dispose->Report Report->End

Sources

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2R)-2-(azetidine-1-carbonyl)piperidine
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(2R)-2-(azetidine-1-carbonyl)piperidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.